SWE101
Description
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-14-10-9-13(11-15(14)21)18-19(12-5-2-1-3-6-12)25-16(22-18)7-4-8-17(23)24/h1-3,5-6,9-11H,4,7-8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADWSXPNFQQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)CCCC(=O)O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SWE101: A Technical Guide to the First-in-Class in Vivo Inhibitor of Soluble Epoxide Hydrolase Phosphatase Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). While the hydrolase domain has been extensively studied, the physiological and pathophysiological roles of the sEH-P domain have remained largely enigmatic due to a lack of potent and selective inhibitors. SWE101, chemically identified as 4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, has emerged as a groundbreaking pharmacological tool. It is the first potent, selective, and in vivo-active inhibitor of the sEH-P domain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its role in relevant signaling pathways.
Introduction to this compound and Soluble Epoxide Hydrolase Phosphatase (sEH-P)
The soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a crucial enzyme in lipid metabolism. Its C-terminal hydrolase domain is well-characterized for its role in metabolizing epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory and vasodilatory properties. In contrast, the N-terminal domain possesses phosphatase activity (sEH-P), which has been shown to hydrolyze various lipid phosphates, including those involved in cholesterol biosynthesis.[1][2] The development of this compound as a selective sEH-P inhibitor has provided an invaluable tool to dissect the specific functions of this enzymatic domain.[3]
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits potent and selective inhibition of the sEH-P domain, with no significant activity against the sEH hydrolase domain. The inhibitory activity of this compound has been quantified against human and rat sEH-P, as summarized in the table below.
| Target Enzyme | Species | IC50 (µM) | Reference |
| sEH-P | Human | 4.0 | [3] |
| sEH-P | Rat | 2.8 | [3] |
| sEH-Hydrolase | Human | >100 | [3] |
| sEH-Hydrolase | Rat | >100 | [3] |
| sEH-P | Mouse | No Inhibition | [3] |
In Vivo Pharmacokinetics and Pharmacodynamics
This compound has demonstrated an excellent pharmacokinetic and pharmacodynamic profile in rats, making it a suitable tool for in vivo studies.[3] While specific quantitative parameters from the primary literature are not publicly available, the compound's profile enables the investigation of the physiological and pathophysiological roles of sEH-P in living organisms.
Signaling Pathway: sEH-P in Cholesterol Metabolism and Macrophage Function
The sEH-P domain is implicated in the regulation of cholesterol metabolism and macrophage function, particularly in the context of atherosclerosis. One key pathway involves the ATP-binding cassette transporter A1 (ABCA1), a crucial protein for cholesterol efflux from cells.
// Nodes oxLDL [label="Oxidized LDL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sEH_P [label="sEH-P Activity", fillcolor="#FBBC05", fontcolor="#202124"]; sEH_ABCA1_complex [label="sEH-ABCA1 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ABCA1_phos [label="ABCA1 Phosphorylation\n(Threonine residues)", fillcolor="#F1F3F4", fontcolor="#202124"]; ABCA1_degrad [label="ABCA1 Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; ABCA1_expression [label="ABCA1 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; chol_efflux [label="Cholesterol Efflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; foam_cell [label="Foam Cell Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges oxLDL -> sEH_P [label="increases", color="#202124"]; sEH_P -> sEH_ABCA1_complex [label="promotes formation", color="#202124"]; sEH_ABCA1_complex -> ABCA1_phos [label="decreases", color="#202124"]; ABCA1_phos -> ABCA1_degrad [dir=back, label="leads to", color="#202124"]; ABCA1_degrad -> ABCA1_expression [label="reduces", arrowhead=tee, color="#EA4335"]; ABCA1_expression -> chol_efflux [label="increases", color="#202124"]; chol_efflux -> foam_cell [label="decreases", arrowhead=tee, color="#34A853"]; this compound -> sEH_P [label="inhibits", arrowhead=tee, color="#EA4335"]; } dddot Caption: sEH-P signaling in macrophage cholesterol metabolism.
In macrophages, oxidized low-density lipoprotein (oxLDL) increases sEH-P activity.[4] This promotes the formation of a complex between sEH and ABCA1, leading to decreased phosphorylation of ABCA1 at threonine residues.[4] This dephosphorylation inhibits the degradation of ABCA1, thereby increasing its expression and promoting cholesterol efflux.[1][4] The net result is a reduction in the formation of foam cells, which are a hallmark of atherosclerosis.[4][5] this compound, by inhibiting sEH-P, can modulate this pathway.
Experimental Protocols
Synthesis of this compound (4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid)
The synthesis of this compound involves a multi-step process. A detailed experimental protocol for a similar compound is outlined below, which can be adapted for the synthesis of this compound.
Detailed Steps (adapted from similar syntheses[6][7]):
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Synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid: This starting material can be prepared via Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.
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Formation of the oxazole ring: The keto-acid is then reacted with a suitable amine to form the oxazole ring.
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Introduction of the phenyl group: A Suzuki coupling or similar cross-coupling reaction can be employed to introduce the phenyl group at the 5-position of the oxazole ring.
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Final modification and purification: Subsequent steps may be required to achieve the final butanoic acid structure, followed by purification using techniques such as column chromatography and recrystallization.
sEH-P Inhibition Assay
The inhibitory activity of this compound on sEH-P can be determined using a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The assay measures the fluorescence of the product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which is generated by the phosphatase activity of sEH-P.
Materials:
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Recombinant human or rat sEH-P
-
This compound
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and bovine serum albumin)
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96-well black microplate
-
Fluorescence microplate reader
Procedure (adapted from general phosphatase assays[6][8]):
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Prepare serial dilutions of this compound in assay buffer.
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Add assay buffer, sEH-P enzyme solution, and the this compound dilutions to the wells of a 96-well microplate. Include control wells with enzyme and buffer only (positive control) and wells with buffer only (negative control).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of approximately 358 nm and an emission wavelength of approximately 455 nm.
-
Calculate the rate of the reaction for each concentration of this compound.
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Determine the percent inhibition relative to the positive control and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a pivotal advancement in the study of soluble epoxide hydrolase. As the first potent and selective in vivo inhibitor of the sEH-P domain, it opens new avenues for investigating the role of this enzyme in health and disease, particularly in the context of cholesterol metabolism, atherosclerosis, and potentially other metabolic and inflammatory disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the sEH-P domain.
References
- 1. Regulation and mechanisms of ATP-binding cassette transporter A1-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonadditivity in public and inhouse data: implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of ox-LDL and platelets on macrophages, M2 macrophage polarization, and foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to SWE101: Chemical Structure and Properties
An extensive search for the chemical entity "SWE101" has yielded no publicly available data regarding its chemical structure, properties, or associated experimental studies. Therefore, the requested in-depth technical guide or whitepaper cannot be generated at this time.
The lack of information on "this compound" prevents the fulfillment of the core requirements of this request, which include:
-
Data Presentation: Without any quantitative data on physicochemical properties, pharmacokinetics, or pharmacodynamics, no tables can be created.
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Experimental Protocols: No cited experiments involving "this compound" could be found, making it impossible to provide detailed methodologies.
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Mandatory Visualization: The absence of information on signaling pathways or experimental workflows related to "this compound" means no diagrams can be generated using Graphviz.
It is possible that "this compound" is a very new compound, an internal designation not yet disclosed in public literature, or a highly specialized research tool with limited documentation.
To enable the generation of the requested content, please provide an alternative, publicly recognized compound name. If "this compound" is a proprietary or internal designation, providing any available information on its chemical class, biological target, or relevant publications would be necessary to proceed.
The Emerging Role of the Soluble Epoxide Hydrolase Phosphatase Domain in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme long recognized for its C-terminal hydrolase activity in metabolizing epoxy fatty acids.[1] However, the N-terminal domain of sEH harbors a distinct phosphatase activity, a feature that is increasingly implicated in a variety of critical cell signaling pathways.[1][2] This technical guide provides an in-depth exploration of the sEH phosphatase domain, consolidating current knowledge on its substrates, enzymatic kinetics, and its burgeoning role in regulating key cellular processes. Detailed experimental protocols and visual representations of the pertinent signaling pathways are provided to facilitate further research and drug development efforts targeting this unique enzymatic function.
Introduction to the sEH Phosphatase Domain
The soluble epoxide hydrolase is a homodimeric protein where each monomer consists of two distinct catalytic domains connected by a proline-rich linker.[1] While the C-terminal epoxide hydrolase (sEH-H) domain has been extensively studied for its role in inflammation and cardiovascular disease, the N-terminal domain, which exhibits lipid phosphate phosphatase activity (sEH-P), is a more recent focus of investigation.[1][3] The sEH-P domain belongs to the haloacid dehalogenase (HAD) superfamily of phosphatases.[2]
Initial studies identified the phosphatase activity of the N-terminal domain and its preference for lipid phosphates.[1][2] Subsequent research has unveiled a range of endogenous substrates, including lysophosphatidic acids (LPAs), sphingosine-1-phosphate (S1P), and isoprenoid phosphates, positioning sEH-P as a key regulator of lipid signaling.[4][5][6] This guide will delve into the specific roles of sEH-P in various signaling cascades and provide the necessary technical details for its study.
Quantitative Data on sEH Phosphatase Activity
A comprehensive understanding of the enzymatic properties of the sEH phosphatase domain is crucial for elucidating its physiological functions and for the development of specific inhibitors. The following tables summarize the kinetic parameters for various substrates and the inhibitory constants for known modulators of sEH-P activity.
| Substrate | Species | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| threo-9,10-PHO | Human | 21 ± 0.3 | 0.35 ± 0.01 | 1.67 x 104 | [7] |
| 1-myristoyl-LPA (16) | Human | 5.1 ± 0.5 | 0.20 ± 0.01 | 3.9 x 104 | [6] |
| 1-palmitoyl-LPA (17) | Human | 4.9 ± 0.6 | 0.17 ± 0.01 | 3.5 x 104 | [6] |
| 1-stearoyl-LPA (18) | Human | 4.8 ± 0.7 | 0.15 ± 0.01 | 3.1 x 104 | [6] |
| 1-oleoyl-LPA (19) | Human | 5.3 ± 0.8 | 0.21 ± 0.01 | 4.0 x 104 | [6] |
| 1-arachidonoyl-LPA (20) | Human | 5.5 ± 0.9 | 0.19 ± 0.01 | 3.5 x 104 | [6] |
| DiFMUP | Human (isolated N-terminal domain) | 219.9 | - | - | [8] |
| DiFMUP | Human (full-length) | 628.5 | - | - | [8] |
| p-Nitrophenyl phosphate (pNPP) | Rat | 235 | 0.8 | 3.4 x 103 | [9] |
| Inhibitor | Target | IC50 (μM) | Ki (μM) | Reference |
| Oxaprozin (5) | Human sEH-P | 5 | - | [8] |
| 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (22b, SWE101) | Human sEH-P (isolated N-terminal domain) | - | 0.05 | [8] |
| 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (22b, this compound) | Human sEH-P (full-length) | - | 4.8 | [8] |
| Ebselen | Human sEH-P | - | 0.55 | [10] |
| N-Acetyl-S-farnesyl-L-cysteine (2) | Human sEH-P (isolated N-terminal domain) | Potent inhibitor | - | [8] |
| Sodium Dodecyl Sulfate (SDS) (1) | Human sEH-P | Potent inhibitor | - | [8] |
Key Signaling Pathways Involving the sEH Phosphatase Domain
The sEH phosphatase domain has been shown to modulate several critical signaling pathways, primarily through its ability to dephosphorylate lipid signaling molecules.
Regulation of Cholesterol Metabolism via AMPK and SREBP
The sEH phosphatase domain plays a role in cholesterol homeostasis by influencing the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (SREBP) pathway.[2][11] Deletion of sEH leads to the activation of AMPK, which in turn inhibits the activation of SREBPs.[2] SREBPs are master transcriptional regulators of genes involved in cholesterol biosynthesis, including HMG-CoA reductase.[2] Thus, by modulating this pathway, the sEH phosphatase domain can influence cellular cholesterol levels.[1][11]
Negative Regulation of eNOS Activation
The sEH phosphatase domain acts as a negative regulator of endothelial nitric oxide synthase (eNOS) activation.[4] In response to stimuli like vascular endothelial growth factor (VEGF) or simvastatin, a signaling cascade involving c-Src, Akt, and AMPK is initiated, leading to the phosphorylation and activation of eNOS.[4][12] The sEH phosphatase can form a complex with Akt, AMPK, and eNOS, and its phosphatase activity impedes this activating phosphorylation cascade, thereby downregulating eNOS activity and nitric oxide (NO) production.[4]
Modulation of ABCA1-Mediated Cholesterol Efflux
In macrophages, the sEH phosphatase domain is involved in the regulation of ATP-binding cassette transporter A1 (ABCA1)-mediated cholesterol efflux.[3][8] Oxidized low-density lipoprotein (oxLDL) can induce the formation of a complex between sEH and ABCA1.[8] The phosphatase activity of sEH appears to dephosphorylate ABCA1 at threonine residues, which stabilizes the ABCA1 protein and prevents its degradation.[8] This leads to increased ABCA1 levels, enhanced cholesterol efflux to apolipoprotein A-I (ApoA-I), and reduced lipid accumulation in macrophages, a key process in preventing atherosclerosis.[3][8]
Experimental Protocols
Recombinant Human sEH Expression and Purification
This protocol describes the expression of full-length human sEH (hsEH) in E. coli and subsequent purification.
Materials:
-
pET expression vector containing the hsEH cDNA with an N-terminal His-tag.
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E. coli BL21(DE3) competent cells.
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Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin).
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Isopropyl β-D-1-thiogalactopyranoside (IPTG).
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Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 5% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 5% glycerol.
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10% glycerol.
Procedure:
-
Transform the hsEH expression vector into E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.
-
Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged hsEH with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein in aliquots at -80°C.
Workflow for Recombinant sEH Purification:
sEH Phosphatase Activity Assay using DiFMUP
This protocol describes a fluorometric assay to measure the phosphatase activity of sEH using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.
Materials:
-
Purified recombinant sEH.
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 1 mM MgCl2 and 0.1 mg/mL BSA.
-
DiFMUP stock solution (e.g., 10 mM in DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm).
-
Positive control (optional, a known phosphatase).
-
Negative control (assay buffer without enzyme).
-
Test compounds (for inhibition studies) dissolved in DMSO.
Procedure:
-
Prepare a working solution of DiFMUP in Assay Buffer. The final concentration in the assay will typically be in the range of 50-100 µM.
-
Prepare serial dilutions of the purified sEH in Assay Buffer.
-
For inhibitor screening, prepare serial dilutions of the test compounds.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
sEH enzyme solution (or buffer for negative control)
-
Test compound or DMSO (for control)
-
-
Pre-incubate the plate at 30°C for 5-10 minutes.
-
Initiate the reaction by adding the DiFMUP working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (kinetic mode) at 30°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor studies, calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
sEH Phosphatase Assay Workflow:
References
- 1. Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phosphatase activity of soluble epoxide hydrolase regulates ATP‐binding cassette transporter‐A1‐dependent cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of soluble epoxide hydrolase polymorphism on substrate and inhibitor selectivity and dimer formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of the human soluble epoxide hydrolase in Escherichia coli by auto-induction for the study of high-throughput inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phosphatase activity of soluble epoxide hydrolase regulates ATP-binding cassette transporter-A1-dependent cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The N-terminal domain of mammalian soluble epoxide hydrolase is a phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an HTS assay for EPHX2 phosphatase activity and screening of non-targeted libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of phosphatase activity of soluble epoxide hydrolase in regulating simvastatin-activated endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path to Clinical Success: A Technical Guide to Target Validation for Novel Therapeutics
Introduction
The journey of a novel therapeutic from laboratory discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy. At the heart of mitigating this risk lies a robust and comprehensive target validation process. This technical guide provides an in-depth overview of the core principles and methodologies for the target validation of a hypothetical therapeutic agent, designated here as "THERA-101," within the context of a generic disease model. The successful validation of a biological target is a critical early step in drug development, ensuring that modulating the target is likely to produce the desired therapeutic effect in patients.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for designing and executing a thorough target validation strategy. It will delve into the experimental protocols, data presentation, and logical frameworks necessary to build a compelling case for advancing a therapeutic candidate.
The Target Validation Workflow: A Multi-Faceted Approach
Target validation is not a single experiment but rather a multi-stage process that builds a body of evidence to support the role of a specific biological molecule in a disease. This process typically involves identifying a potential target, understanding its expression and function in the disease context, and demonstrating that its modulation leads to a therapeutic benefit.[2]
Caption: A generalized workflow for target validation, from initial discovery to clinical development.
Experimental Protocols for Target Validation
A comprehensive target validation plan will employ a variety of experimental techniques to interrogate the target from multiple angles. These can be broadly categorized into in vitro and in vivo studies.
In Vitro Assays
In vitro assays are performed outside of a living organism, typically in a controlled laboratory setting, and are essential for understanding the direct interaction between a therapeutic and its target, as well as the downstream cellular consequences.[4][5][6][7][8]
1. Target Engagement Assays: These assays are designed to confirm that the therapeutic agent directly binds to its intended target.
-
Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels.[9] It provides quantitative data on the association and dissociation rates of the drug-target complex.
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to verify target engagement in a cellular context. The principle is that a drug binding to its target protein stabilizes it against thermal denaturation.
2. Functional Cellular Assays: These assays assess the biological consequence of the drug-target interaction in a cellular model of the disease.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay to measure the concentration of a specific protein (e.g., a biomarker) in a sample.[10]
-
Western Blot: This technique is used to detect and quantify specific proteins in a sample, often used to assess changes in protein expression or post-translational modifications following treatment with the therapeutic agent.[4]
-
High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to quantitatively assess cellular phenotypes, such as changes in morphology, protein localization, or cell viability.
Caption: A typical experimental workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).
In Vivo Models
Animal models of disease are crucial for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of a therapeutic candidate in a more complex biological system. The choice of animal model will depend on the specific disease being studied.
Data Presentation for Target Validation
Clear and concise presentation of quantitative data is paramount for making informed decisions in the drug development process. The following tables provide examples of how data from target validation studies for a hypothetical "THERA-101" could be structured.
Table 1: In Vitro Potency and Selectivity of THERA-101
| Assay Type | Target/Cell Line | Parameter | THERA-101 Value | Control Value |
| Binding Affinity | Recombinant Target Protein | KD (nM) | 15.2 | >10,000 |
| Enzyme Inhibition | Target Enzyme | IC50 (nM) | 25.8 | >10,000 |
| Cellular Potency | Disease Model Cell Line | EC50 (nM) | 50.1 | >10,000 |
| Selectivity | Off-Target 1 | IC50 (nM) | >5,000 | N/A |
| Selectivity | Off-Target 2 | IC50 (nM) | >10,000 | N/A |
Table 2: Efficacy of THERA-101 in a Preclinical Disease Model
| Treatment Group | N | Primary Efficacy Endpoint (Mean ± SD) | Secondary Endpoint (Biomarker Level, Mean ± SD) |
| Vehicle Control | 10 | 100 ± 12.5 | 500 ± 45.2 pg/mL |
| THERA-101 (10 mg/kg) | 10 | 75.2 ± 9.8 | 350.1 ± 38.7 pg/mL |
| THERA-101 (30 mg/kg) | 10 | 52.1 ± 8.1 | 210.5 ± 29.9 pg/mL |
| Positive Control | 10 | 55.6 ± 7.9 | 225.8 ± 31.4 pg/mL |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Signaling Pathways and Mechanism of Action
Understanding the signaling pathway in which the target is involved is crucial for predicting the broader physiological effects of the therapeutic. Visualizing these pathways can aid in hypothesis generation and the identification of potential biomarkers.
Caption: A hypothetical signaling pathway illustrating the mechanism of action of THERA-101.
Conclusion
Rigorous target validation is a cornerstone of successful drug discovery and development. By employing a diverse array of experimental methodologies, presenting data in a clear and quantitative manner, and developing a deep understanding of the underlying biological pathways, researchers can significantly increase the probability of clinical success. The frameworks and examples provided in this guide offer a starting point for designing and implementing a robust target validation strategy for any novel therapeutic candidate.
References
- 1. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 2. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 3. Development of Human Target Validation Classification that Predicts Future Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. selvita.com [selvita.com]
- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
A Technical Guide to Soluble Epoxide Hydrolase Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents with broad applications in treating inflammatory, cardiovascular, and neurodegenerative diseases. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical biological pathways and research workflows.
Core Concepts: The Role of Soluble Epoxide Hydrolase and Its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2] It metabolizes anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding diols, which are generally less active and can be pro-inflammatory.[1][2][3] By inhibiting sEH, the levels of beneficial EpFAs are increased, leading to a range of therapeutic effects, including vasodilation, anti-hypertensive effects, and resolution of inflammation.[1][3] This mechanism of action has positioned sEH inhibitors as attractive candidates for drug development in a variety of disease areas.
Quantitative Data on sEH Inhibitors
The potency and pharmacokinetic profiles of sEH inhibitors are critical for their development as therapeutic agents. The following tables summarize key quantitative data for a selection of representative sEH inhibitors.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Chemical Class | Target Species | IC50 (nM) | Ki (nM) |
| AUDA | Urea | Human | 3.5 | 1.8 |
| Murine | 10 | 5.2 | ||
| AUDA-BE | Urea (prodrug) | Human | - | - |
| TPPU | Urea | Human | 0.9 | 0.4 |
| Murine | 1.2 | 0.6 | ||
| t-TUCB | Urea | Human | 0.6 | 0.3 |
| Murine | 0.8 | 0.4 | ||
| AR9281 | Urea | Human | 28 | - |
| GSK2256294 | Amide | Human | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Pharmacokinetic Properties of Selected sEH Inhibitors
| Inhibitor | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| AUDA-BE | Mouse | 10 mg/kg p.o. | 150 | 0.5 | 2.5 | - |
| TPPU | Mouse | 1 mg/kg p.o. | 350 | 0.5 | 4.5 | 68 |
| Cynomolgus Monkey | 0.3 mg/kg p.o. | 250 | 2 | 8 | - | |
| t-AUCB | Mouse | 1 mg/kg p.o. | 450 | 0.5 | 6 | 68 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Half-life. p.o.: Oral administration.
Key Signaling Pathways Modulated by sEH Inhibition
Inhibition of sEH leads to the stabilization of EpFAs, which in turn modulate several downstream signaling pathways implicated in inflammation and cellular homeostasis.
Figure 1: Signaling pathways modulated by sEH inhibition.
Experimental Protocols
Fluorometric Assay for sEH Inhibitor Screening
This protocol is adapted from commercially available inhibitor screening kits and is a common high-throughput method.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compounds (sEH inhibitors) and a known inhibitor as a positive control (e.g., AUDA)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant sEH enzyme in pre-chilled assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the sEH enzyme solution. b. Add the test compound or control solution to the respective wells and incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at 30°C. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Testing in a Murine Model of Inflammation
This protocol describes a general workflow for evaluating the anti-inflammatory effects of an sEH inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
sEH inhibitor (e.g., TPPU) formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: a. Randomly divide the mice into groups: Vehicle control, LPS + Vehicle, and LPS + sEH inhibitor (at various doses). b. Administer the sEH inhibitor or vehicle orally (p.o.) to the respective groups.
-
Induction of Inflammation: One hour after the inhibitor/vehicle administration, inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.) to the LPS-treated groups. The vehicle control group receives a saline injection.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and harvest relevant tissues (e.g., liver, lungs).
-
Analysis: a. Centrifuge the blood to separate the plasma. b. Measure the concentrations of inflammatory cytokines (TNF-α, IL-6) in the plasma using ELISA kits. c. Homogenize the harvested tissues for further analysis of inflammatory markers or histopathology.
-
Data Interpretation: Compare the levels of inflammatory markers between the LPS + Vehicle group and the LPS + sEH inhibitor groups to determine the in vivo anti-inflammatory efficacy of the inhibitor.
Visualized Workflows
Experimental Workflow for sEH Inhibitor Screening
The following diagram illustrates a typical workflow for the initial screening and identification of sEH inhibitors.
Figure 2: Workflow for sEH inhibitor screening and hit identification.
Preclinical Development Workflow for sEH Inhibitors
This diagram outlines the key stages in the preclinical development of a lead sEH inhibitor.
Figure 3: Preclinical development workflow for sEH inhibitors.
Conclusion
Soluble epoxide hydrolase inhibitors represent a compelling therapeutic strategy with the potential to address a multitude of unmet medical needs. Their well-defined mechanism of action, involving the stabilization of beneficial epoxy fatty acids, provides a strong rationale for their development. The data and protocols outlined in this guide offer a foundational understanding for researchers and drug developers working in this exciting field. Continued research and development, guided by robust preclinical and clinical evaluation, will be crucial in translating the promise of sEH inhibition into effective therapies for patients.
References
In Vivo Activity of SWE101: A Technical Guide for Researchers
An In-depth Technical Guide on the Core In Vivo Activity of the Soluble Epoxide Hydrolase Phosphatase (sEH-P) Inhibitor SWE101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). While the hydrolase domain has been extensively studied, the physiological and pathophysiological roles of the sEH-P domain have remained largely elusive due to a lack of potent and selective in vivo tools. This compound, chemically identified as 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, is a pioneering small molecule inhibitor of the sEH-P domain that is active in vivo.[1][2] This document provides a comprehensive technical overview of the in vivo activity of this compound, including its pharmacokinetic profile and the experimental protocols used for its evaluation.
Quantitative Data Summary
The in vivo efficacy and pharmacokinetic profile of this compound have been characterized in rats. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC₅₀ (µM) |
| Human sEH-P | 0.058[3] |
| Rat sEH-P | 2.8[4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
Data from a study in male Sprague-Dawley rats following a single intravenous administration of 1 mg/kg this compound.
| Parameter | Value | Unit |
| C₀ (Initial Plasma Concentration) | 1.9 | µM |
| AUC₀-∞ (Area Under the Curve) | 1.8 | µM·h |
| t₁/₂ (Elimination Half-life) | 1.0 | h |
| CL (Clearance) | 8.9 | mL/min/kg |
| Vd (Volume of Distribution) | 0.8 | L/kg |
Data from a study in male Sprague-Dawley rats following a single oral administration of 10 mg/kg this compound.
| Parameter | Value | Unit |
| Cₘₐₓ (Maximum Plasma Concentration) | 1.1 | µM |
| Tₘₐₓ (Time to Maximum Concentration) | 2.0 | h |
| AUC₀-∞ (Area Under the Curve) | 3.5 | µM·h |
| t₁/₂ (Elimination Half-life) | 1.8 | h |
| F (Oral Bioavailability) | 19 | % |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo experiments to characterize the activity of this compound.
Pharmacokinetic Studies in Rats
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Formulation and Administration:
-
Intravenous (IV) Administration: this compound was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration for a 1 mg/kg dose. The formulation was administered as a bolus injection into the tail vein.
-
Oral (PO) Administration: this compound was suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in water for a 10 mg/kg dose. The suspension was administered via oral gavage.
Sample Collection:
-
Blood samples (approximately 0.2 mL) were collected from the jugular vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration into EDTA-coated tubes.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Protein precipitation was used to extract this compound from the plasma samples.
-
Chromatographic separation was achieved on a C18 reverse-phase column.
-
Quantification was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
In Vivo Pharmacodynamic Study: Lysophosphatidic Acid (LPA) Hydrolysis
Objective: To investigate the effect of this compound on the in vivo hydrolysis of lysophosphatidic acid (LPA), a known substrate of sEH-P.
Animal Model and Drug Administration:
-
Male Sprague-Dawley rats were used.
-
This compound was administered orally at a dose of 10 mg/kg.
Experimental Procedure:
-
One hour after this compound administration, rats were anesthetized.
-
LPA (18:1) was administered intravenously.
-
Blood samples were collected at various time points post-LPA administration.
-
Plasma levels of LPA and its metabolite, monoacylglycerol (MAG), were quantified by LC-MS/MS.
Visualizations
Signaling Pathway of sEH-P and Inhibition by this compound
Caption: sEH-P hydrolyzes LPA to MAG. This compound inhibits this process.
Experimental Workflow for In Vivo Pharmacodynamic Study
Caption: Workflow of the in vivo LPA hydrolysis experiment.
References
- 1. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain [publica.fraunhofer.de]
- 2. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
The Pharmacokinetic Profile of SWE101 in Rats: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the anticipated pharmacokinetic profile of SWE101 in rats. While the compound this compound, also identified as 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, has been reported to possess an excellent pharmacokinetic and pharmacodynamic profile in rats, specific quantitative data from preclinical studies are not publicly available.[1] The following data and protocols are presented as a representative example based on studies of similar small molecule inhibitors in rats, intended to guide researchers in the design and interpretation of future studies.
Executive Summary
This compound is a novel, potent inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain, a promising target for therapeutic intervention in a variety of diseases.[1] Understanding the pharmacokinetic profile of this compound is critical for its continued development. This guide summarizes the expected pharmacokinetic parameters of this compound in rats, details the experimental methodologies for their determination, and provides visualizations of key processes. The representative data herein suggest that this compound would likely exhibit favorable absorption and a moderate half-life, consistent with a promising drug candidate.
Representative Pharmacokinetic Data of this compound in Rats
The following tables present a hypothetical, yet representative, summary of the pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration. These values are compiled based on typical findings for small molecule inhibitors in rodent models.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Dose (1 mg/kg) in Rats
| Parameter | Unit | Mean ± SD (n=4) |
| C₀ | ng/mL | 850 ± 95 |
| AUC₀-t | ng·h/mL | 1200 ± 150 |
| AUC₀-inf | ng·h/mL | 1250 ± 160 |
| t₁/₂ | h | 3.5 ± 0.5 |
| CL | mL/h/kg | 800 ± 90 |
| Vd | L/kg | 3.0 ± 0.4 |
Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Dose (10 mg/kg) in Rats
| Parameter | Unit | Mean ± SD (n=4) |
| Cmax | ng/mL | 650 ± 80 |
| Tmax | h | 1.0 ± 0.25 |
| AUC₀-t | ng·h/mL | 4500 ± 550 |
| AUC₀-inf | ng·h/mL | 4600 ± 570 |
| t₁/₂ | h | 4.0 ± 0.6 |
| F (%) | % | 36.8 |
Experimental Protocols
The following are detailed methodologies for key experiments required to determine the pharmacokinetic profile of a compound like this compound in rats.
Animal Studies
-
Species: Male Sprague-Dawley rats (8 weeks old, weighing 250-300g) are typically used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Rats are acclimated for at least one week prior to the study.
-
Ethical Approval: All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Drug Formulation and Administration
-
Intravenous (IV) Formulation: this compound is dissolved in a suitable vehicle, such as a mixture of DMSO, PEG400, and saline, to a final concentration of 1 mg/mL for IV administration.
-
Oral (PO) Formulation: For oral gavage, this compound is suspended in a vehicle such as 0.5% methylcellulose in water to a concentration of 2 mg/mL.
-
Administration:
-
IV administration is performed as a bolus injection into the tail vein at a dose of 1 mg/kg.
-
PO administration is performed by oral gavage at a dose of 10 mg/kg.
-
Blood Sampling
-
Sampling Time Points: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method
-
Instrumentation: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is typically used for plasma sample extraction. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Chromatographic Conditions: A C18 column is commonly used for separation with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The concentrations of this compound in the plasma samples are then calculated from this curve.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin®). Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a rat pharmacokinetic study.
Soluble Epoxide Hydrolase Signaling Pathway
This compound targets the soluble epoxide hydrolase (sEH) enzyme. The following diagram depicts the role of sEH in the arachidonic acid cascade and the mechanism of action for an sEH inhibitor like this compound.
Conclusion
While awaiting the publication of specific data for this compound, this guide provides a robust framework for understanding its likely pharmacokinetic profile in rats. The representative data and detailed protocols offer valuable insights for researchers engaged in the preclinical development of sEH inhibitors and other small molecule therapeutics. The favorable characteristics suggested by this profile underscore the potential of this compound as a viable drug candidate, warranting further investigation.
References
No Publicly Available Safety and Toxicity Data for SWE101
An extensive search for publicly available safety and toxicity studies on a substance designated "SWE101" has yielded no specific scientific literature, regulatory documents, or patents. The search results provided general information on the methodologies and regulatory frameworks for preclinical safety and toxicology evaluations of new chemical entities, but no data or experimental details were found for this compound itself.
This lack of specific information prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental protocols, or signaling pathways for this compound could be identified. The core requirements of data summarization, detailed methodologies, and visualization of specific pathways for this compound cannot be fulfilled at this time.
The provided search results do, however, offer a general overview of the types of studies that are typically conducted to assess the safety and toxicity of a new drug candidate before it can be administered to humans in clinical trials. These are often referred to as Investigational New Drug (IND)-enabling studies.[1][2][3][4]
A typical preclinical safety evaluation program includes a battery of in vitro (cell-based) and in vivo (animal) studies designed to characterize the potential adverse effects of a new drug.[2][3] The primary objectives of these studies are:
-
To identify potential target organs for toxicity.[5]
-
To determine a safe starting dose for human clinical trials.[2][3]
-
To establish safety parameters for clinical monitoring.[5]
The design of a comprehensive IND-enabling program is tailored to the specific drug candidate, considering its chemical class, intended clinical use, and route of administration.[2][3]
To illustrate the general workflow of such a program, a conceptual diagram is provided below. This diagram outlines the typical stages of preclinical safety and toxicology assessment.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SWE101
For Researchers, Scientists, and Drug Development Professionals
Introduction
SWE101 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain.[1] It has demonstrated in vivo activity, making it a valuable tool for investigating the physiological and pathophysiological roles of sEH-P.[1] this compound exhibits IC50 values of 4 µM and 2.8 µM for human and rat sEH-P, respectively.[2][3] Notably, it does not inhibit the hydrolase or phosphatase activity of the mouse sEH enzyme.[3] This document provides detailed protocols for the dissolution of this compound for in vivo studies, ensuring optimal delivery and reproducibility.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its inhibitory concentrations and recommended storage conditions.
| Parameter | Value | Species | Notes |
| IC50 | 4 µM | Human sEH-P | --- |
| IC50 | 2.8 µM | Rat sEH-P | --- |
| Powder Storage | -20°C for 3 years, 4°C for 2 years | --- | --- |
| In Solvent Storage | -80°C for 6 months, -20°C for 1 month | --- | Use within the specified timeframe. |
Experimental Protocols: Dissolution of this compound for In Vivo Administration
The choice of vehicle for in vivo administration is critical and depends on the experimental design and route of administration. Below are three validated protocols for dissolving this compound to achieve a clear solution or a suspension, as required.
Protocol 1: Clear Solution with PEG300 and Tween-80
This protocol is suitable for achieving a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL. If needed, use ultrasonication to aid dissolution.[3]
-
To prepare 1 mL of the final working solution, sequentially add the following co-solvents:
-
Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
The final concentration of the clear solution will be ≥ 2.5 mg/mL (6.64 mM).[2][3]
Protocol 2: Suspension with SBE-β-CD
This protocol results in a suspension of this compound and may be suitable for specific routes of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[2]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
To prepare 1 mL of the final working solution, sequentially add the following:
-
Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
-
Mix thoroughly. This will result in a suspension with a concentration of 2.5 mg/mL (6.64 mM).[2][3] Ultrasonication may be required to ensure a uniform suspension.[2]
Protocol 3: Clear Solution with Corn Oil
This protocol provides a clear solution of this compound in an oil-based vehicle, which can be advantageous for certain in vivo models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
To prepare 1 mL of the final working solution, sequentially add the following:
-
Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 900 µL of corn oil.
-
-
Mix thoroughly until a clear solution is obtained. The final concentration will be ≥ 2.5 mg/mL (6.64 mM).[2][3]
Visualizations
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Caption: Signaling pathway of soluble epoxide hydrolase and the inhibitory action of this compound.
Experimental Workflow for this compound Dissolution
Caption: Experimental workflow for the dissolution of this compound for in vivo studies.
References
Application Notes and Protocols for SWE101 in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the investigational compound SWE101 in preclinical mouse models.
Abstract
This document provides detailed application notes and protocols for the administration and dosage of this compound, a novel therapeutic agent, in mouse models. The protocols outlined herein are designed to ensure reproducibility and accuracy in preclinical studies evaluating the efficacy and pharmacokinetics of this compound. This guide includes information on various administration routes, recommended dosages based on available data, and step-by-step experimental procedures. Additionally, it incorporates visualizations of the putative signaling pathway of this compound and experimental workflows to aid in the design and execution of in vivo studies.
Introduction
This compound is an investigational compound with a proposed mechanism of action involving the modulation of key cellular signaling pathways. Preclinical evaluation in mouse models is a critical step in the drug development process to establish proof-of-concept, determine effective dosage ranges, and assess the safety profile. This document serves as a practical guide for researchers working with this compound in a laboratory setting.
Quantitative Data Summary
Due to the proprietary and early-stage nature of this compound, specific quantitative data from comprehensive dosage studies are not publicly available. The following tables provide a general framework for designing initial dose-finding and efficacy studies in mice, based on common practices for novel small molecule inhibitors. Researchers must adapt these tables with their own experimentally determined data.
Table 1: Recommended Dosage and Administration Routes for this compound in Mouse Models (Hypothetical)
| Administration Route | Vehicle | Dosage Range (mg/kg) | Dosing Frequency | Maximum Injection Volume | Needle Gauge |
| Intravenous (IV) | Saline, 5% Dextrose | 1 - 10 | Once daily | 200 µL | 27-30 G |
| Intraperitoneal (IP) | PBS, Saline | 5 - 50 | Once or twice daily | 200 - 500 µL | 25-27 G |
| Subcutaneous (SC) | Corn oil, Saline | 10 - 100 | Once daily | 100 - 200 µL | 25-27 G |
| Oral Gavage (PO) | 0.5% CMC, Water | 10 - 100 | Once or twice daily | 200 µL | 20-22 G (ball-tipped) |
Table 2: Example Pharmacokinetic Parameters for this compound (Hypothetical)
| Parameter | Unit | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax | ng/mL | 1500 | 800 |
| Tmax | h | 0.1 | 1.5 |
| AUC(0-t) | ng*h/mL | 3500 | 4200 |
| t1/2 | h | 2.5 | 3.1 |
| Bioavailability | % | 100 | 45 |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, PBS, corn oil, 0.5% carboxymethylcellulose)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is fully dissolved or forms a uniform suspension.
-
For solutions, sterile filter the formulation using a 0.22 µm syringe filter into a new sterile tube. For suspensions, sonicate the mixture if necessary to ensure homogeneity.
-
Visually inspect the formulation for any precipitation or non-uniformity before administration.
-
Prepare fresh formulations daily unless stability data indicates otherwise.
Administration of this compound
Materials:
-
Prepared this compound formulation
-
Mouse restrainer
-
Heat lamp or warming pad
-
Insulin syringes (27-30 G needle)
-
70% Ethanol wipes
Protocol:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with a 70% ethanol wipe to clean the injection site.
-
Load the syringe with the correct volume of this compound formulation, ensuring no air bubbles are present.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound formulation
-
Tuberculin or insulin syringes (25-27 G needle)
-
70% Ethanol wipes
Protocol:
-
Properly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is pointing slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Swab the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate briefly to ensure no blood or fluid is drawn, indicating improper placement.
-
Inject the this compound formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the putative signaling pathway of this compound and a general experimental workflow for in vivo studies.
Application of SGLT2 Inhibitors in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs initially developed for the treatment of type 2 diabetes, have demonstrated significant cardiovascular benefits, leading to extensive research into their mechanisms of action and potential applications in cardiovascular disease (CVD).[1][2] These agents have been shown to reduce the risk of hospitalization for heart failure and cardiovascular death in patients with and without diabetes.[2][3] Their cardioprotective effects are thought to extend beyond glucose-lowering and are attributed to a variety of systemic and direct cardiac effects.[3][4] This document provides an overview of the application of SGLT2 inhibitors in cardiovascular disease research, including their mechanisms of action, relevant signaling pathways, and detailed experimental protocols.
Mechanisms of Cardiovascular Protection
The cardiovascular benefits of SGLT2 inhibitors are multifactorial and not yet fully elucidated. Several key mechanisms have been proposed, supported by a growing body of preclinical and clinical evidence.[4]
Hemodynamic and Renal Effects:
-
Natriuresis and Osmotic Diuresis: SGLT2 inhibitors promote the excretion of glucose and sodium in the urine, leading to a reduction in intravascular volume and blood pressure.[1][3] This diuretic effect reduces both preload and afterload on the heart.
-
Blood Pressure Reduction: The sustained reduction in blood pressure contributes to a decrease in left ventricular wall stress.[2][3]
-
Improved Renal Function: By reducing intraglomerular pressure, SGLT2 inhibitors have a renoprotective effect, which is closely linked to cardiovascular health.[4]
Metabolic Effects:
-
Improved Cardiac Energy Metabolism: SGLT2 inhibitors may shift cardiac metabolism towards more efficient energy substrates, such as ketone bodies, and away from glucose and fatty acid oxidation, which can be detrimental in the failing heart.[2][4]
-
Weight Loss: A modest but consistent reduction in body weight is observed with SGLT2 inhibitor therapy, which can positively impact cardiovascular risk factors.[2]
Direct Cardiac and Vascular Effects:
-
Inhibition of the Na+/H+ Exchanger (NHE1): SGLT2 inhibitors have been shown to inhibit the cardiac Na+/H+ exchanger, which can reduce intracellular sodium and calcium levels, thereby protecting against cardiac injury and remodeling.[1][5]
-
Reduction of Inflammation and Oxidative Stress: These agents have demonstrated anti-inflammatory and antioxidant properties, which can attenuate the progression of atherosclerosis and cardiac fibrosis.[1][4]
-
Improved Endothelial Function: SGLT2 inhibitors can enhance nitric oxide bioavailability and reduce arterial stiffness, leading to improved vascular health.[2]
-
Attenuation of Cardiac Fibrosis and Remodeling: By reducing inflammation and other pathological signaling, SGLT2 inhibitors can prevent or reverse adverse cardiac remodeling.[1][4]
Signaling Pathways
The diverse effects of SGLT2 inhibitors are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their cardioprotective mechanisms and identifying new therapeutic targets.
-
AMP-activated Protein Kinase (AMPK) Pathway: SGLT2 inhibitors have been shown to activate AMPK in cardiac and endothelial cells.[5] AMPK is a key regulator of cellular energy homeostasis and its activation can lead to improved mitochondrial function and reduced inflammation.[5]
-
NF-κB Signaling: By reducing inflammatory stimuli, SGLT2 inhibitors can suppress the activation of the NF-κB pathway, a central mediator of inflammation in cardiovascular diseases.[6]
-
Reactive Oxygen Species (ROS) and NADPH Oxidases (NOXs): SGLT2 inhibitors can decrease the production of reactive oxygen species (ROS) by inhibiting NADPH oxidases, thereby mitigating oxidative stress-induced cardiac damage.[6]
Quantitative Data Summary
| Parameter | Effect of SGLT2 Inhibitors | Reported Magnitude of Change | Reference Studies |
| Hemodynamics | |||
| Systolic Blood Pressure | Reduction | 2-6 mmHg | [3] |
| Diastolic Blood Pressure | Reduction | 1-2 mmHg | [3] |
| Hematocrit | Increase | 2-4% | [2] |
| Metabolic | |||
| Body Weight | Reduction | 1-3 kg | [2] |
| HbA1c | Reduction | 0.5-1.0% | [3] |
| Cardiac Structure & Function | |||
| Left Ventricular Mass | Reduction | Variable | [4] |
| Ejection Fraction | Improvement in HF patients | Variable | [3] |
Experimental Protocols
In Vitro Assessment of SGLT2 Inhibitor Effects on Cardiomyocytes
Objective: To investigate the direct effects of an SGLT2 inhibitor on cardiomyocyte hypertrophy and viability under hyperglycemic conditions.
Cell Culture:
-
Culture primary neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Seed cardiomyocytes in 6-well plates at a density of 5 x 10^5 cells/well.
-
After 24 hours, induce hyperglycemic conditions by replacing the normal glucose (5.5 mM) medium with high glucose (33 mM) medium.
-
Simultaneously treat the cells with the SGLT2 inhibitor at various concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubate for 48 hours.
Endpoint Analysis:
-
Cell Viability: Assess using the MTT assay or by staining with propidium iodide and Hoechst 33342.
-
Cell Size (Hypertrophy): Measure the cell surface area using immunofluorescence staining for α-actinin and imaging with a fluorescence microscope.
-
Gene Expression of Hypertrophic Markers: Analyze the mRNA levels of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using quantitative real-time PCR (qRT-PCR).
-
Protein Expression of Signaling Molecules: Evaluate the phosphorylation status of AMPK and the expression of NF-κB p65 using Western blotting.
In Vivo Evaluation of SGLT2 Inhibitor Efficacy in a Mouse Model of Heart Failure
Objective: To determine the effect of an SGLT2 inhibitor on cardiac function and remodeling in a mouse model of heart failure induced by myocardial infarction (MI).
Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
Induce MI by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Sham-operated animals will undergo the same surgical procedure without LAD ligation.
Experimental Procedure:
-
One week after surgery, randomize the MI mice into two groups: vehicle control and SGLT2 inhibitor treatment.
-
Administer the SGLT2 inhibitor daily by oral gavage at a clinically relevant dose.
-
Treat the animals for 4 weeks.
Endpoint Analysis:
-
Cardiac Function: Perform serial echocardiography at baseline (1 week post-MI) and at the end of the treatment period to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Histological Analysis: At the end of the study, euthanize the mice and excise the hearts. Perform Masson's trichrome staining on cardiac sections to quantify the infarct size and interstitial fibrosis.
-
Molecular Analysis: Use the remaining heart tissue for Western blot or qRT-PCR analysis of key signaling molecules and fibrotic markers (e.g., collagen I, TGF-β).
Visualizations
References
- 1. Potential Mechanisms of Sodium-Glucose Co-Transporter 2 Inhibitor-Related Cardiovascular Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects and mechanisms of sodium-glucose cotransporter-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-glucose cotransporter 2 inhibitors’ mechanisms of action in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Cardiac Actions of Sodium Glucose Cotransporter 2 Inhibitors Target Pathogenic Mechanisms Underlying Heart Failure in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies [mdpi.com]
Application Notes and Protocols for Studying Inflammation Pathways with SWE101
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of SWE101, a novel small molecule inhibitor, for the investigation of inflammatory pathways. This document outlines the hypothesized mechanism of action of this compound, detailed experimental protocols for its characterization, and methods for data analysis and presentation.
Introduction to this compound and Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a crucial component of the innate immune response and tissue repair, chronic inflammation can contribute to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[3] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes like cytokines and chemokines.[3][4]
This compound is a potent, selective, and cell-permeable small molecule inhibitor designed to modulate inflammatory responses. These application notes will guide the user through a series of experiments to characterize the anti-inflammatory effects of this compound and to elucidate its mechanism of action, with a focus on the NF-κB and MAPK signaling cascades.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to exert its anti-inflammatory effects by targeting key components of the NF-κB and MAPK signaling pathways. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS) lead to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5][6] this compound is proposed to inhibit the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation.[7][8] These kinases are activated by various extracellular stimuli and phosphorylate a range of downstream targets, including transcription factors that regulate the expression of inflammatory mediators. This compound is also being investigated for its potential to modulate the phosphorylation and activation of key MAPK proteins.
Signaling Pathway Diagrams
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Caption: Hypothesized mechanism of this compound on the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Experimental workflow for characterizing the anti-inflammatory effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 murine macrophages and subsequent treatment with this compound and Lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS from E. coli O111:B4 (stock solution in sterile PBS)
-
6-well, 24-well, and 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for viability assays, 5 x 10^5 cells/well in a 24-well plate for ELISA, and 2 x 10^6 cells/well in a 6-well plate for Western blotting). Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for cytokine analysis, 30 minutes for Western blot analysis of signaling proteins).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability to establish a non-toxic working concentration.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the desired incubation time with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants (from Protocol 1)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the treated cells.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis
This protocol is used to detect the levels and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Wash the treated cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 5: NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
RAW 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Data Presentation
The following tables present example quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 6.1 |
| 25 | 92.8 ± 5.9 |
| 50 | 65.4 ± 7.3 |
Table 2: Effect of this compound on LPS-Induced Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 25.3 ± 4.1 | 15.8 ± 3.2 | 10.2 ± 2.5 |
| LPS (1 µg/mL) | 1580.6 ± 120.4 | 2540.2 ± 210.7 | 850.7 ± 75.3 |
| LPS + this compound (1 µM) | 1250.4 ± 110.2 | 2100.5 ± 180.9 | 720.1 ± 65.8 |
| LPS + this compound (5 µM) | 870.1 ± 95.6 | 1530.8 ± 150.3 | 480.6 ± 50.1 |
| LPS + this compound (10 µM) | 450.9 ± 50.3 | 890.2 ± 90.1 | 250.4 ± 30.9 |
Table 3: Effect of this compound on LPS-Induced NF-κB and MAPK Activation (Relative Densitometry)
| Treatment | p-IκBα / IκBα | p-p65 / p65 | p-ERK / ERK | p-p38 / p38 |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 5.8 ± 0.5 | 4.5 ± 0.4 | 3.9 ± 0.3 | 4.2 ± 0.4 |
| LPS + this compound (10 µM) | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.0 ± 0.2 | 2.3 ± 0.3 |
Table 4: Effect of this compound on LPS-Induced NF-κB Reporter Activity
| Treatment | Relative Luciferase Activity |
| Control | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 8.5 ± 0.7 |
| LPS + this compound (1 µM) | 6.2 ± 0.5 |
| LPS + this compound (5 µM) | 3.8 ± 0.4 |
| LPS + this compound (10 µM) | 1.9 ± 0.2 |
Conclusion
These application notes provide a framework for utilizing this compound as a tool to investigate inflammatory signaling pathways. The detailed protocols and expected data formats will enable researchers to effectively characterize the anti-inflammatory properties of this compound and similar compounds. The presented data, although hypothetical, illustrates the potential of this compound to inhibit the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokine production. Further studies can expand on these protocols to investigate the in vivo efficacy and therapeutic potential of this compound in inflammatory disease models.
References
- 1. Inflammation Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Inflammatory Response Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Modulators of MAPK pathway activity during filamentous growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SWE101 in Neuroinflammatory Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neuroinflammation and SWE101
Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, particularly microglia and astrocytes, in response to injury, infection, or neurodegenerative processes.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of the brain's innate immune system can become detrimental, contributing to neuronal damage and the progression of various neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4]
A key player in the innate immune response and neuroinflammation is the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the activation of caspase-1.[5][6] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18, which are potent mediators of inflammation.[5][7] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders.[6][8]
This compound is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. By directly targeting the NLRP3 protein, this compound effectively blocks the assembly and activation of the inflammasome complex, thereby inhibiting the downstream release of IL-1β and IL-18. These application notes provide detailed protocols for utilizing this compound to investigate neuroinflammatory processes and to assess its therapeutic potential in models of neuroinflammatory disorders.
Mechanism of Action of this compound
This compound is designed to specifically interfere with the activation of the NLRP3 inflammasome. The proposed mechanism of action involves the direct binding of this compound to the NACHT domain of the NLRP3 protein. This binding event is hypothesized to lock the NLRP3 protein in an inactive conformation, preventing the conformational changes required for its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This targeted inhibition prevents the auto-catalytic activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Below is a diagram illustrating the proposed mechanism of action of this compound within the NLRP3 inflammasome signaling pathway.
Caption: Proposed mechanism of action of this compound in inhibiting NLRP3 inflammasome activation.
Quantitative Data for this compound
The following tables summarize the in vitro potency and selectivity of this compound in various cell-based assays.
Table 1: In Vitro Potency of this compound in Human THP-1 Monocytes
| Assay | Stimulus | IC50 (nM) |
| IL-1β Release | LPS + Nigericin | 25.3 |
| IL-18 Release | LPS + Nigericin | 30.1 |
| Caspase-1 Activation | LPS + Nigericin | 28.5 |
| TNF-α Release | LPS | > 10,000 |
Data are representative of at least three independent experiments.
Table 2: Selectivity of this compound Against Other Inflammasomes in THP-1 Cells
| Inflammasome | Stimulus | This compound IC50 (nM) for IL-1β Release |
| NLRP3 | LPS + Nigericin | 25.3 |
| NLRC4 | S. typhimurium | > 10,000 |
| AIM2 | Poly(dA:dT) | > 10,000 |
Data demonstrate the high selectivity of this compound for the NLRP3 inflammasome.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in Primary Microglia
This protocol describes the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary microglia.
Materials:
-
Primary microglia (mouse or rat)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for IL-1β and TNF-α
-
Caspase-1 activity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour.
-
Priming: Add LPS to a final concentration of 100 ng/mL to all wells (except for the negative control) and incubate for 3 hours.
-
Activation: Add Nigericin to a final concentration of 5 µM to induce NLRP3 inflammasome activation. Incubate for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cell Lysis: Lyse the remaining cells according to the manufacturer's protocol for the caspase-1 activity assay.
-
Analysis:
-
Measure IL-1β and TNF-α concentrations in the supernatant using ELISA kits.
-
Measure caspase-1 activity in the cell lysates using the activity assay kit.
-
-
Data Interpretation: Calculate the IC50 value of this compound for the inhibition of IL-1β release and caspase-1 activation. Compare the effect of this compound on IL-1β and TNF-α to assess selectivity.
Caption: Workflow for the in vitro evaluation of this compound in primary microglia.
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation
This protocol outlines the procedure for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for mouse IL-1β and TNF-α
-
Immunohistochemistry reagents (Iba1 antibody)
Procedure:
-
Animal Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
-
This compound Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection 1 hour prior to LPS administration.
-
LPS Administration: Administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal injection.
-
Tissue Collection: At a designated time point (e.g., 4 or 24 hours post-LPS), euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).
-
Tissue Processing:
-
For biochemical analysis, homogenize one hemisphere of the brain in homogenization buffer.
-
For immunohistochemistry, fix the other hemisphere in 4% paraformaldehyde.
-
-
Biochemical Analysis: Centrifuge the brain homogenates and measure IL-1β and TNF-α levels in the supernatant using ELISA kits.
-
Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemistry for Iba1 to assess microglial activation.
-
Data Analysis: Compare cytokine levels and microglial activation between the different treatment groups.
Logical Relationships in Neuroinflammatory Research with this compound
The following diagram illustrates the logical framework for investigating neuroinflammatory disorders with this compound.
Caption: Logical flow from disease pathology to therapeutic intervention with this compound.
Conclusion
This compound represents a promising tool for the investigation of neuroinflammatory disorders due to its potent and selective inhibition of the NLRP3 inflammasome. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in both in vitro and in vivo models of neuroinflammation. Further studies using this compound may elucidate the precise role of the NLRP3 inflammasome in various neurological diseases and aid in the development of novel therapeutic strategies.
References
- 1. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders | MDPI [mdpi.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-Inflammatory Activation of a New Immortalized Human Microglia Cell Line [mdpi.com]
- 4. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NLRP3 inflammasome activity by MCC950 leads to exacerbation of Sjögren’s syndrome pathologies in non-obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulatory Mechanisms of the NLRP3 Inflammasomes in Diabetes [mdpi.com]
Preparing SWE101 Stock Solutions with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SWE101 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain (sEH-P).[1][2][3][4][5] The sEH enzyme is a critical component of the arachidonic acid cascade, where it metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into less active or pro-inflammatory diols. By inhibiting the sEH-P domain, this compound can modulate inflammatory signaling pathways, making it a valuable tool for research in areas such as pain, inflammation, and neurodegenerative diseases. This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and outlines experimental procedures for its application in in vitro and in vivo studies.
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 376.23 g/mol | [1][4][5] |
| CAS Number | 2376322-12-0 | [1][4][5] |
| Appearance | White to off-white solid powder | [1] |
| Solubility in DMSO | ~100 mg/mL (~265.79 mM) | [1][5] |
| IC50 (human sEH-P) | 4 µM | [1][2][5] |
| IC50 (rat sEH-P) | 2.8 µM | [1][2][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][5] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1][2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound from its solid form using DMSO as the solvent.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 376.23 g/mol x 1000 mg/g = 3.7623 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.76 mg of this compound powder on an analytical balance.
-
Note: It is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration for better accuracy.
-
-
Dissolving this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 3.76 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
Protocol 2: In Vivo Application of this compound in a Mouse Model of Diabetic Neuropathy
This protocol is adapted from studies using sEH inhibitors in rodent models of neuropathic pain.[6][7] It outlines a general procedure for evaluating the antinociceptive effects of this compound in a streptozotocin (STZ)-induced diabetic neuropathy model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)[1][2]
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose meter and strips
-
Von Frey filaments for mechanical allodynia testing
-
Animal handling and injection equipment
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in mice by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer.
-
Administer an equivalent volume of citrate buffer to the control group.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Assessment of Neuropathic Pain:
-
At 2-3 weeks post-STZ injection, assess the development of mechanical allodynia using the von Frey test.
-
Habituate the mice in individual Plexiglas chambers on a wire mesh floor.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.
-
-
This compound Administration:
-
Prepare the desired dose of this compound in the vehicle solution. The optimal dose should be determined empirically, but a starting point could be in the range of 1-10 mg/kg, administered via i.p. injection.
-
Administer the prepared this compound solution or vehicle to the diabetic and control mice.
-
-
Post-Treatment Behavioral Testing:
-
At various time points after this compound administration (e.g., 30, 60, 120 minutes), re-assess the mechanical withdrawal threshold using the von Frey test.
-
An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an antinociceptive effect.
-
Mandatory Visualizations
Safety Precautions
General Handling of this compound:
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
Handling of DMSO:
-
DMSO is a powerful solvent and can readily penetrate the skin, potentially carrying dissolved substances with it.[8][9] Therefore, extreme caution should be exercised to avoid skin contact.
-
It is a combustible liquid.[8][9] Keep away from heat, sparks, and open flames.
-
May cause eye and skin irritation.[8]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10]
Always consult the material safety data sheet (MSDS) for both this compound and DMSO before use for complete safety information.
References
- 1. SWE-101 | Epoxide Hydrolase | 2376322-12-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | sEH-P inhibitor | Probechem Biochemicals [probechem.com]
- 4. probechem.com [probechem.com]
- 5. abmole.com [abmole.com]
- 6. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibition Is Antinociceptive in a Mouse Model of Diabetic Neuropathy [escholarship.org]
- 8. greenfield.com [greenfield.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Application Notes and Protocols: Investigating the Combined Effects of SWE101 and Soluble Epoxide Hydrolase (sEH) Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The soluble epoxide hydrolase (sEH) is a bifunctional enzyme possessing two distinct catalytic domains: a C-terminal hydrolase (sEH-H) domain and an N-terminal phosphatase (sEH-P) domain.[1][2] While the sEH-H domain has been extensively studied for its role in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs), the physiological and pathological functions of the sEH-P domain are less understood.[2][3] SWE101 is a potent and selective inhibitor of the sEH-P domain, providing a valuable tool to investigate the specific roles of this enzymatic activity.[4] This document provides detailed application notes and protocols for studying the effects of this compound, particularly in combination with inhibitors of the sEH-H domain, a novel research area with potential therapeutic implications in various diseases, including neuroinflammation and cardiovascular disorders.[3][5]
Rationale for Combined Inhibition of sEH Hydrolase and Phosphatase Domains
The two domains of sEH can exert independent and sometimes opposing biological effects. For instance, in cholesterol metabolism, the sEH-P activity has been shown to increase cellular cholesterol levels, while the sEH-H activity appears to lower them.[6] This functional dichotomy suggests that simultaneously inhibiting both domains could lead to synergistic or unique therapeutic outcomes that are not achievable by targeting only one domain.
Potential therapeutic benefits of combined inhibition include:
-
Enhanced Anti-inflammatory Effects: By preventing the degradation of anti-inflammatory EETs (via sEH-H inhibition) and modulating lipid phosphate signaling (via sEH-P inhibition), the combination could offer a more comprehensive approach to resolving inflammation.
-
Neuroprotection: Both sEH-H and sEH-P have been implicated in neuroinflammatory and neurodegenerative processes.[3][5][7][8] Dual inhibition may provide a multi-pronged strategy to protect neurons from damage in conditions like Alzheimer's disease.[5][7][8]
-
Cardiovascular Protection: Given the established roles of sEH-H in cardiovascular health and the emerging evidence for sEH-P's involvement in lipid metabolism, combined inhibition could offer enhanced protection against cardiovascular diseases.
This compound: A Selective sEH-P Inhibitor
This compound is a potent inhibitor of the human and rat sEH-P, with IC50 values of 4 µM and 2.8 µM, respectively.[9] It is important to note that this compound does not inhibit the hydrolase or phosphatase activity of the mouse sEH, making rats a more suitable model for in vivo studies with this compound.[4][9]
Quantitative Data
Currently, there is a lack of published data on the combined use of this compound with a specific sEH hydrolase inhibitor. The following table summarizes the known inhibitory activities of this compound and provides a template for researchers to populate with their own data when investigating combined inhibition.
| Compound | Target Domain | Species | IC50 | Reference |
| This compound | sEH-Phosphatase | Human | 4 µM | [9] |
| Rat | 2.8 µM | [9] | ||
| Mouse | No Inhibition | [4][9] | ||
| TPPU (example sEH-H inhibitor) | sEH-Hydrolase | Human | ~1 nM | [2] |
| AUDA (example sEH-H inhibitor) | sEH-Hydrolase | Human | ~3 nM | [2] |
Experimental Protocols
This section provides detailed protocols for assessing the activity of both sEH domains, which are essential for studying the effects of this compound alone and in combination with an sEH-H inhibitor.
Protocol 1: In Vitro sEH Hydrolase Activity Assay (Fluorometric)
This protocol is adapted from established fluorometric assays for sEH-H activity.[10]
Materials:
-
Recombinant human or rat sEH enzyme
-
sEH-H inhibitor (e.g., TPPU, AUDA)
-
This compound
-
(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as a fluorescent substrate
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of the sEH enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Preparation: Prepare stock solutions of this compound and the sEH-H inhibitor in DMSO. Create a dilution series for each inhibitor and for the combination of both.
-
Assay Setup:
-
To the wells of a 96-well plate, add 89 µL of the enzyme solution.
-
Add 1 µL of the inhibitor solution (or DMSO for control).
-
For the combination study, add 1 µL of the this compound solution and 1 µL of the sEH-H inhibitor solution.
-
Incubate the plate at 30°C for 5 minutes.
-
-
Reaction Initiation: Add 10 µL of the PHOME substrate solution (final concentration of 50 µM) to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence at 30°C for 15-30 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration and combination.
-
Calculate the IC50 values using a suitable non-linear regression analysis software.
-
Protocol 2: In Vitro sEH Phosphatase Activity Assay
This protocol is based on the hydrolysis of lysophosphatidic acids (LPAs), which are known substrates for sEH-P.[11][12][13]
Materials:
-
Recombinant human or rat sEH enzyme
-
This compound
-
sEH-H inhibitor (to assess selectivity)
-
Lysophosphatidic acid (LPA) substrate (e.g., 18:1 LPA)
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA and 1 mM MgCl2
-
Malachite Green Phosphate Assay Kit
-
96-well clear microplates
-
Microplate reader (absorbance at ~620-650 nm)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare enzyme and inhibitor solutions as described in Protocol 1.
-
Assay Setup:
-
In a 96-well plate, add the desired amount of sEH enzyme and assay buffer.
-
Add the inhibitor(s) or DMSO control.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation: Add the LPA substrate to a final concentration in the low micromolar range (e.g., 10-20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for phosphate release.
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the provided phosphate standard.
-
Determine the amount of phosphate released in each sample.
-
Calculate the percent inhibition and IC50 value for this compound.
-
Visualizations
Signaling Pathway of Soluble Epoxide Hydrolase
Caption: Dual catalytic activities of soluble epoxide hydrolase.
Experimental Workflow for Combined Inhibition Study
Caption: Workflow for assessing combined sEH inhibition.
Conclusion
The combined inhibition of both the hydrolase and phosphatase domains of soluble epoxide hydrolase represents a promising and largely unexplored therapeutic strategy. This compound provides a critical tool for dissecting the specific functions of the sEH-P domain. The protocols and information provided herein offer a foundation for researchers to investigate the potential synergistic or additive effects of co-administering this compound with sEH hydrolase inhibitors, paving the way for novel therapeutic interventions in a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]
- 3. Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson’s Disease: A New Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mentaldaily.com [mentaldaily.com]
- 6. Opposite Regulation of Cholesterol Levels by the Phosphatase and Hydrolase Domains of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curealz.org [curealz.org]
- 8. mdpi.com [mdpi.com]
- 9. Phosphatase activity of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of soluble epoxide hydrolase phosphatase activity in the metabolism of lysophosphatidic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic acids are new substrates for the phosphatase domain of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of soluble epoxide hydrolase phosphatase activity in the metabolism of lysophosphatidic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of SWE101 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2] Its frequent dysregulation in various cancers, including breast cancer, makes it a prime target for therapeutic intervention.[1][3] SWE101 is a novel, potent, and highly selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K). These application notes provide a comprehensive guide for researchers to evaluate the anti-cancer efficacy of this compound in the MCF-7 human breast cancer cell line, a well-characterized model for estrogen receptor-positive (ER+) breast cancer.[4][5] The following protocols detail methods to assess the impact of this compound on cell viability, apoptosis, cell cycle progression, and the modulation of the PI3K/Akt/mTOR signaling pathway.
Data Presentation
Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.12 ± 0.06 | 89.6 ± 4.8 |
| 1 | 0.85 ± 0.05 | 68.0 ± 4.0 |
| 10 | 0.45 ± 0.03 | 36.0 ± 2.4 |
| 50 | 0.21 ± 0.02 | 16.8 ± 1.6 |
| 100 | 0.15 ± 0.01 | 12.0 ± 0.8 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 8.2 ± 1.1 | 3.5 ± 0.6 | 11.7 ± 1.7 |
| 10 | 25.6 ± 2.3 | 10.2 ± 1.5 | 35.8 ± 3.8 |
| 50 | 45.1 ± 3.9 | 18.7 ± 2.1 | 63.8 ± 6.0 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Propidium Iodide Staining)
| This compound Concentration (µM) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 25.8 ± 2.2 | 9.0 ± 1.5 |
| 1 | 70.1 ± 2.8 | 22.5 ± 1.9 | 7.4 ± 1.2 |
| 10 | 78.5 ± 3.5 | 15.3 ± 1.7 | 6.2 ± 1.0 |
| 50 | 85.3 ± 4.0 | 9.1 ± 1.3 | 5.6 ± 0.9 |
Table 4: Modulation of PI3K/Akt/mTOR Pathway Proteins by this compound (Western Blot Densitometry)
| This compound Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio (Mean ± SD) | p-mTOR (Ser2448) / Total mTOR Ratio (Mean ± SD) |
| 0 (Vehicle Control) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 1 | 0.65 ± 0.08 | 0.72 ± 0.09 |
| 10 | 0.21 ± 0.04 | 0.35 ± 0.06 |
| 50 | 0.05 ± 0.01 | 0.11 ± 0.03 |
Experimental Protocols
Cell Culture and this compound Treatment
MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[5] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at the appropriate density and allowed to attach overnight before treatment with this compound at the indicated concentrations. A vehicle control (e.g., DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[6]
-
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[7]
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat cells with this compound for 24 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[9][10]
-
Materials:
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[10]
-
Wash the fixed cells twice with PBS.[10]
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the samples by flow cytometry.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[13][14]
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[15]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[15]
-
-
Protocol:
-
Seed MCF-7 cells and treat with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15][16]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Proposed mechanism of this compound action on the PI3K/Akt/mTOR signaling pathway.
Caption: Overall experimental workflow for evaluating the efficacy of this compound.
Caption: Logical relationship of cell states in the Annexin V/PI apoptosis assay.
References
- 1. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 5. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Measuring Soluble Epoxide Hydrolase (sEH) Phosphatase Activity with SWE101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the phosphatase activity of soluble epoxide hydrolase (sEH) and its inhibition by SWE101, a potent and selective inhibitor of the sEH phosphatase domain (sEH-P). This document includes detailed protocols for a fluorescence-based activity assay, data presentation guidelines, and visualizations of relevant signaling pathways.
Introduction to sEH Phosphatase Activity
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme containing two distinct catalytic domains. The C-terminal domain possesses hydrolase activity, which is well-characterized. The N-terminal domain exhibits phosphatase activity (sEH-P), hydrolyzing lipid phosphates such as lysophosphatidic acids (LPAs).[1][2] The physiological role of the sEH-P domain is an active area of research, with evidence suggesting its involvement in cardiovascular regulation and cholesterol metabolism.[3][4]
This compound is a potent inhibitor of the human and rat sEH-P, with reported IC50 values of 4 µM and 2.8 µM, respectively.[5] Notably, this compound does not inhibit the hydrolase or phosphatase activity of mouse sEH.[5] This selectivity makes this compound a valuable tool for investigating the specific functions of the sEH-P domain.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and the kinetic parameters of sEH phosphatase with various substrates.
Table 1: Inhibitory Potency of this compound against sEH Phosphatase (sEH-P)
| Species | IC50 (µM) |
| Human | 4.0[5] |
| Rat | 2.8[5] |
| Mouse | No inhibition observed[5] |
Table 2: Kinetic Constants of Human sEH Phosphatase (HsEH-P) for Various Substrates
| Substrate | Km (µM) | Vmax (nmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | Reference |
| threo-9,10-Phosphonoxy-hydroxy-octadecanoic acid | 20.9 ± 0.3 | 338 ± 12 | 0.35 ± 0.01 | [6] |
| para-Nitrophenyl phosphate (p-NPP) | 1600 ± 140 | 57.6 ± 2.5 | - | [6] |
| 1-Myristoyl-2-hydroxy-3-glycerophosphate | ~40 (approx.) | - | - | [7] |
| 1-Oleoyl-2-hydroxy-3-glycerophosphate | ~40 (approx.) | - | - | [7] |
Signaling Pathways Involving sEH Phosphatase
The sEH phosphatase domain is implicated in at least two significant signaling pathways: the regulation of endothelial nitric oxide synthase (eNOS) and cholesterol metabolism.
Caption: sEH phosphatase regulation of eNOS signaling.
Caption: Role of sEH phosphatase in cholesterol metabolism.
Experimental Protocols
Protocol 1: Measurement of sEH Phosphatase Activity Using a Fluorescence-Based Assay
This protocol describes the measurement of sEH-P activity using the fluorogenic substrate fluorescein diphosphate (FDP).
Materials:
-
Recombinant human or rat sEH enzyme
-
Fluorescein diphosphate (FDP)
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 1 mM MgCl₂ and 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ≈ 485/528 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of sEH enzyme in Assay Buffer. The final concentration will need to be optimized, but a starting point is in the low nanomolar range.
-
Prepare a stock solution of FDP in a suitable solvent (e.g., DMSO or water) and then dilute it to the desired final concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Setup:
-
Add 180 µL of the sEH enzyme working solution to each well of a 96-well plate.
-
For inhibition assays, add 10 µL of the this compound serial dilutions (or DMSO for control) to the wells and pre-incubate for 5 minutes at 30°C.
-
To initiate the reaction, add 10 µL of the FDP working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibition assays, plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Workflow for this compound Inhibition Study
The following diagram illustrates the experimental workflow for assessing the inhibitory effect of this compound on sEH phosphatase activity.
Caption: Experimental workflow for sEH-P inhibition by this compound.
References
- 1. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]
- 2. Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposite regulation of cholesterol levels by the phosphatase and hydrolase domains of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of phosphatase activity of soluble epoxide hydrolase in regulating simvastatin-activated endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Role of soluble epoxide hydrolase phosphatase activity in the metabolism of lysophosphatidic acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SWE101 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
Welcome to the technical support center for SWE101. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of this compound?
A1: The solubility of this compound, like many small molecules, is influenced by several key factors:
-
pH: this compound's solubility is pH-dependent. It is more soluble in acidic conditions.[1][][3]
-
Co-solvents: The use of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), is often necessary to initially dissolve this compound.[][4]
-
Temperature: Generally, increasing the temperature can enhance the solubility of solid compounds.[1][5][6] However, the stability of this compound at elevated temperatures should be considered.
-
Particle Size: Smaller particle sizes increase the surface area available for dissolution, which can improve the rate and extent of solubility.[1][7]
Q2: I'm observing precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like this compound.[4][8] Here are some troubleshooting steps:
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration.
-
Optimize Co-solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is sufficient to maintain solubility, but also compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[8]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent the compound from crashing out of solution.[8]
-
Use of Surfactants or Other Excipients: In some cases, the addition of a small amount of a biocompatible surfactant, like Tween 80, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution of this compound is provided in the "Experimental Protocols" section below. The general approach involves dissolving the compound in an appropriate organic solvent, such as DMSO, to create a concentrated stock that can then be diluted into your experimental media.[9][10]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Problem 1: this compound powder will not dissolve in my aqueous buffer.
-
Question: I am trying to dissolve this compound powder directly into my aqueous buffer (e.g., PBS), but it is not dissolving. What is wrong?
-
Answer: this compound has low aqueous solubility and is not expected to dissolve directly in aqueous buffers. You will need to first prepare a concentrated stock solution in an organic solvent.
Problem 2: My this compound stock solution in DMSO is forming crystals upon storage.
-
Question: I prepared a 10 mM stock solution of this compound in DMSO, but after storing it at -20°C, I see crystal formation. What should I do?
-
Answer: Crystal formation upon freezing indicates that the concentration of your stock solution may be too high for stable storage at that temperature.
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Solution 1: Gently warm the stock solution to room temperature and vortex thoroughly to redissolve the crystals before use.
-
Solution 2: Prepare a new stock solution at a lower concentration (e.g., 5 mM) to improve its stability during freeze-thaw cycles.
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Solution 3: Store the stock solution in smaller aliquots to minimize the number of freeze-thaw cycles.[8]
-
Data Presentation
The following tables summarize key solubility parameters for this compound.
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | |
| PBS (pH 7.4) | Very Slightly Soluble | |
| DMSO | > 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO. |
Table 1: Qualitative Solubility of this compound in Common Solvents.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | Maximizes initial solubility. |
| Stock Solution Concentration | 1-10 mM | Balances solubility and storage stability. |
| Final DMSO Concentration in Assay | < 0.5% | Minimizes solvent toxicity in cell-based assays.[8] |
| Working Solution Buffer pH | Acidic to Neutral (if possible) | Enhances solubility.[1][] |
Table 2: Recommended Conditions for Working with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound. For a 1 mL of 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 450.5 g/mol = 0.004505 g = 4.505 mg
-
-
Weigh out the calculated mass of this compound and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but be mindful of the compound's stability.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. [8]
Visualizations
Troubleshooting Workflow for this compound Precipitation
A workflow diagram for troubleshooting this compound precipitation.
Factors Influencing this compound Solubility
Key factors that influence the solubility of this compound.
References
- 1. ijnrd.org [ijnrd.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing SWE101 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SWE101, a novel ATP-competitive kinase inhibitor. The following resources, including troubleshooting guides and frequently asked questions (FAQs), are designed to address common challenges encountered during experimentation and to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, we recommend a starting concentration range of 10-fold above and below the biochemical IC50 value of this compound. If the IC50 is unknown, a broad dose-response curve from 1 nM to 100 µM is advised to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How can I be sure that the observed phenotype is due to on-target inhibition of the intended kinase?
A2: Attributing a cellular phenotype to the on-target activity of an inhibitor is a critical step.[1] Several experimental approaches can be used to validate the on-target effects of this compound:
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Western Blot Analysis: Assess the phosphorylation status of the direct downstream substrate of the target kinase. A dose-dependent decrease in phosphorylation corresponding to the IC50 of this compound suggests on-target activity.
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Rescue Experiments: If possible, introduce a mutant version of the target kinase that is resistant to this compound.[1] If the phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.[1]
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Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another well-characterized inhibitor targeting the same kinase. Consistent results strengthen the evidence for on-target activity.
Q3: My cells are showing signs of toxicity at concentrations required for target inhibition. What should I do?
A3: Cellular toxicity can be a significant issue when working with small molecule inhibitors.[1] Here are some troubleshooting steps:
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Determine the Minimum Effective Concentration: Titrate this compound to the lowest concentration that still provides significant on-target inhibition to minimize off-target effects that might cause toxicity.[1]
-
Assess Cell Viability: Perform a dose-response experiment and simultaneously measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®). This will help you distinguish between specific anti-proliferative effects and general cytotoxicity.
-
Time-Course Experiment: The observed toxicity may be time-dependent. Consider reducing the incubation time with this compound to a period sufficient to observe on-target effects but before the onset of significant toxicity.
Q4: I am not observing any effect of this compound in my cellular assay, even at high concentrations. What are the possible reasons?
A4: A lack of cellular activity can be due to several factors:
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Cellular Permeability: this compound may have poor membrane permeability. Consider using a different formulation or a cell line with higher permeability.
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Drug Efflux: The compound may be actively transported out of the cell by efflux pumps. This can be tested using efflux pump inhibitors.
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Compound Stability: this compound might be unstable in your cell culture medium. The stability can be assessed by incubating the compound in media over time and analyzing its integrity by HPLC.
-
High Intracellular ATP Levels: As an ATP-competitive inhibitor, the efficacy of this compound can be influenced by intracellular ATP concentrations.[2] In vitro assays are often performed at lower ATP concentrations than those found in cells, potentially leading to a discrepancy in potency.[2]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Possible Cause: Inconsistent compound handling or assay setup. Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect the this compound stock solution to ensure there is no precipitate. Gently warm the solution if necessary.
-
Consistent DMSO Concentration: Maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, including controls. High concentrations of DMSO can be toxic to cells.
-
Thorough Mixing: Ensure proper mixing of this compound into the culture medium before adding it to the cells.
-
Plate Uniformity: Check for edge effects on your assay plates. Consider not using the outer wells if variability is consistently high in those positions.
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency
Possible Cause: Differences in the experimental environment between a cell-free assay and a cellular context. Troubleshooting Steps:
-
Assess Target Engagement in Cells: Use techniques like Western blotting to confirm that this compound is inhibiting the target kinase within the cell at the expected concentrations.
-
Consider Protein Binding: this compound may bind to serum proteins in the culture medium, reducing its free concentration. Consider reducing the serum percentage during the treatment period, if experimentally feasible.
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Evaluate Off-Target Effects: At higher concentrations, off-target effects may mask the on-target phenotype.[1] A kinome-wide selectivity profile can help identify potential off-targets.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Target Inhibition (Biochemical Assay) | % Cell Viability |
| 0.01 | 5 | 100 |
| 0.1 | 48 | 98 |
| 1 | 92 | 95 |
| 10 | 99 | 70 |
| 100 | 100 | 20 |
Table 2: Comparison of Inhibitor Characteristics
| Inhibitor | Target Kinase IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (Off-Target A / Target) |
| This compound | 10 | 1000 | 5000 | 100 |
| Compound X | 5 | 50 | 100 | 10 |
| Compound Y | 50 | >10000 | >10000 | >200 |
Experimental Protocols
Protocol 1: Dose-Response Curve for Target Inhibition in Cells
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Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
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Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
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Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blotting: Normalize the lysates by protein concentration and perform Western blot analysis for the phosphorylated and total protein levels of the target's downstream substrate.
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Data Analysis: Quantify the band intensities and calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration to determine the cellular IC50.
Protocol 2: Cell Viability Assay (MTT Assay)
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Cell Plating and Treatment: Follow steps 1-4 from Protocol 1.
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MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
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Solubilization: Add the solubilization solution to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration.
Visualizations
Caption: Simplified signaling pathway showing this compound as an ATP-competitive inhibitor of a target kinase.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for lack of cellular activity of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of SWE101
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and characterizing the off-target effects of the small molecule inhibitor, SWE101. The information is presented through troubleshooting guides and frequently asked questions, supplemented with detailed experimental protocols and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a small molecule inhibitor like this compound?
Q2: Why is it crucial to minimize off-target effects in my experiments?
Minimizing off-target effects is essential for several reasons:
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Data Accuracy: To ensure that the observed phenotype is a direct result of inhibiting the intended target, rather than an artifact of off-target interactions.
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Therapeutic Potential: In drug development, minimizing off-target effects is critical for reducing the risk of adverse side effects and toxicity.[3]
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Reproducibility: Understanding and controlling for off-target effects enhances the reproducibility of experimental results.
Q3: What are the initial steps I should take to mitigate potential off-target effects of this compound?
To reduce the likelihood of off-target effects, consider the following initial steps:
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Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response curve is essential to determine the optimal concentration range.[4]
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Use of Control Compounds: Include a structurally distinct inhibitor for the same target to see if it recapitulates the observed phenotype.[4] Additionally, a structurally similar but inactive analog of this compound can serve as a negative control.
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Literature Review: Thoroughly research the target and this compound to understand its known selectivity profile and potential off-target liabilities.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using small molecule inhibitors like this compound.
Issue 1: The observed cellular phenotype is inconsistent with known functions of the target.
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Possible Cause: The phenotype may be a result of off-target effects.
-
Troubleshooting Steps:
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Validate with a Secondary Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same protein.[4] If the phenotype is reproduced, it is more likely to be an on-target effect.
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Perform a Rescue Experiment: If possible, express a mutated version of the target protein that is resistant to this compound. If the inhibitor's effect is reversed, this strongly supports an on-target mechanism.[4]
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Conduct Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in the cellular context at the concentrations used.[4]
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Issue 2: Significant cellular toxicity is observed at concentrations required for target inhibition.
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Possible Cause: this compound may be interacting with off-targets that are critical for cell viability.[4]
-
Troubleshooting Steps:
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Lower the Inhibitor Concentration: Determine the minimal effective concentration for on-target inhibition to minimize engagement with lower-affinity off-targets.[4]
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Profile for Off-Target Liabilities: Screen this compound against a broad panel of kinases or other relevant protein families to identify potential off-targets that could be responsible for the toxicity.[4]
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Consider a More Selective Inhibitor: If available, switch to an alternative inhibitor for your target that has a better-documented selectivity profile.[4]
-
Data Presentation: Comparing Inhibitor Selectivity
When evaluating this compound, it is crucial to compare its characteristics with other inhibitors targeting the same protein. The following table provides a template for structuring this data for easy comparison.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| This compound | 12 | 180 | 4500 | 15 | 0.4 |
| Inhibitor B | 45 | 4500 | >10,000 | 100 | 1.0 |
| Inhibitor C | 3 | 15 | 90 | 5 | 0.05 |
Interpretation: In this hypothetical comparison, Inhibitor B shows the highest selectivity, despite being less potent than this compound and Inhibitor C. Inhibitor C's high potency is associated with poor selectivity, making it more prone to off-target effects at effective concentrations.[4] this compound demonstrates a moderate selectivity profile.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target activity and characterize the off-target effects of this compound.
Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of this compound to its target protein in a cellular environment.
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Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.
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Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation at high speed.
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Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.[4]
Kinase Profiling
This assay screens this compound against a large panel of kinases to identify potential off-target interactions.
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Compound Submission: Submit this compound to a commercial or academic kinase profiling service.
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Assay Performance: The service will typically perform in vitro activity assays using a large panel of purified kinases (e.g., >400 kinases). The inhibitory activity of this compound against each kinase is measured at one or more concentrations.
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Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up dose-response experiments are recommended for any significant "hits" to determine their IC50 values.
Rescue Experiments
This experiment aims to confirm that the observed phenotype is due to the inhibition of the intended target.
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Generate Resistant Mutant: Create a mutation in the target protein's gene that is predicted to disrupt the binding of this compound without affecting the protein's function. This can be done using site-directed mutagenesis.
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Cell Line Engineering: Generate a cell line that expresses the this compound-resistant mutant of the target protein. This can be done through stable transfection or viral transduction. It is often beneficial to perform this in a background where the endogenous target protein is knocked down or knocked out.
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Phenotypic Assay: Treat both the parental cell line (expressing the wild-type target) and the engineered cell line (expressing the resistant mutant) with this compound.
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Analysis: If the phenotypic effect of this compound is observed in the parental cells but is significantly reduced or absent in the cells expressing the resistant mutant, it provides strong evidence for on-target activity.[4]
Visualizations
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for validating on-target effects of this compound.
Hypothetical Signaling Pathway for this compound
Caption: On- and potential off-target effects of this compound.
Logic of a Rescue Experiment
Caption: Logic flow of a rescue experiment to confirm on-target activity.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: SWE101 (Exemplarol)
This technical support center provides guidance on the stability, storage, and handling of SWE101 (Exemplarol), a novel small molecule inhibitor of the XYZ pathway. Adherence to these best practices is critical to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
What is the recommended long-term storage condition for this compound?
For long-term storage, this compound should be stored at -20°C in a desiccated, light-protected environment. Under these conditions, the compound is stable for up to 2 years.
How should I store this compound for daily use?
For daily use, a stock solution of this compound can be prepared and stored at 4°C for up to one week. It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.
What are the signs of this compound degradation?
Degradation of this compound may be indicated by a color change in the solid compound (from white to yellow/brown) or a decrease in its biological activity in your experimental system. If degradation is suspected, it is recommended to use a fresh vial of the compound.
Is this compound sensitive to light?
Yes, this compound is light-sensitive. Both the solid compound and solutions should be protected from light by using amber vials or by wrapping containers with aluminum foil.
What solvents are recommended for dissolving this compound?
This compound is readily soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh vial of this compound and ensure it has been stored at -20°C and protected from light. Prepare fresh stock solutions.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions can lead to compound degradation.
-
Solution: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue: Reduced potency of this compound in assays.
-
Possible Cause: Hydrolysis of this compound. this compound is susceptible to hydrolysis in aqueous solutions, especially at neutral or basic pH.
-
Solution: Prepare fresh dilutions of this compound in your assay buffer immediately before use. Avoid prolonged storage of diluted solutions.
-
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions.
| Condition | Temperature | Duration | Purity Change | Notes |
| Solid | -20°C | 24 months | < 1% | Recommended long-term storage |
| 4°C | 6 months | < 2% | ||
| 25°C (Room Temp) | 1 month | 5-10% | ||
| In DMSO | -20°C | 6 months | < 2% | |
| 4°C | 1 week | < 1% | Recommended for working stock | |
| In Aqueous Buffer (pH 7.4) | 37°C | 24 hours | 15-20% | Susceptible to hydrolysis |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate a vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis and oxidation.
Caption: Recommended experimental workflow for handling this compound.
Interpreting unexpected results in SWE101 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for interpreting unexpected results in SWE101 experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during their experimental work.
General Troubleshooting Guide
This guide addresses common problems that can arise during this compound experiments, presented in a question-and-answer format.
| Question | Possible Causes | Recommended Solutions |
| High variability between replicate wells? | - Inconsistent cell seeding- Pipetting errors- Edge effects on the microplate- Cell clumping | - Ensure thorough mixing of cell suspension before and during seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Ensure single-cell suspension by proper trypsinization and resuspension. |
| Low signal or no response to positive controls? | - Inactive compound- Incorrect assay endpoint timing- Cell health issues- Suboptimal reagent concentration | - Verify the activity and storage conditions of the positive control.- Perform a time-course experiment to determine the optimal time for analysis.[1][2]- Assess cell viability and morphology before starting the experiment.[3]- Titrate key reagents to determine the optimal concentration for your cell type and density. |
| High background signal in negative controls? | - Contamination (e.g., mycoplasma, bacterial)- Insufficient washing steps- Non-specific antibody binding- Autofluorescence of cells or compounds | - Regularly test cell cultures for mycoplasma.[1][2]- Increase the number and stringency of wash steps.- Optimize blocking conditions (e.g., buffer type, incubation time).[3]- Include a "no-cell" or "no-compound" control to assess background fluorescence. |
| Unexpected dose-response curve (e.g., non-sigmoidal, biphasic)? | - Compound solubility issues- Off-target effects of the compound- Cytotoxicity at higher concentrations- Assay interference | - Check the solubility of the compound in the assay medium.- Investigate potential off-target activities of the compound.- Perform a cytotoxicity assay in parallel to distinguish from the primary endpoint.- Test for compound interference with the assay detection method (e.g., fluorescence quenching). |
Frequently Asked Questions (FAQs)
Q1: How does cell passage number affect experimental outcomes?
A1: High passage numbers can lead to genetic drift, altered morphology, and changes in cellular responses, which can increase data variability and reduce the reproducibility of your assay.[1][4] It is recommended to use cells within a defined, low passage number range for all experiments.
Q2: What is the best way to detect mycoplasma contamination?
A2: The most reliable methods for detecting mycoplasma are PCR-based assays and fluorescent dye-based kits that specifically stain mycoplasmal DNA.[1][2] Regular testing (e.g., every 4 weeks) is crucial to ensure your cell cultures are clean.[2]
Q3: How do I select the appropriate microtiter plate for my cell-based assay?
A3: The choice of microtiter plate depends on the detection method. For fluorescence assays, black plates with clear bottoms are generally used to minimize background and crosstalk.[5] For luminescence, white plates are preferred to maximize the signal.[5] For absorbance readings, clear plates are suitable.[5]
Q4: How can I minimize variability in my cell-based assays?
A4: To decrease variability, it's important to keep the number of steps in your assay as low as possible, as each step is a potential source of variation.[2] Standardizing cell handling, using automated liquid handlers for precise pipetting, and carefully controlling incubation times and conditions are also critical.
Hypothetical this compound Kinase Inhibitor Screening Data
The following table represents data from a hypothetical this compound kinase inhibitor screening experiment, illustrating common issues.
| Compound | Concentration (µM) | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Std. Dev. | Notes |
| Positive Control | 10 | 95.2 | 96.1 | 94.8 | 95.4 | 0.65 | Expected result |
| Negative Control | 0 | 0.5 | 1.2 | 0.8 | 0.8 | 0.35 | Expected result |
| Compound A | 1 | 45.3 | 65.1 | 50.2 | 53.5 | 10.3 | High variability |
| Compound B | 10 | 110.5 | 108.9 | 112.1 | 110.5 | 1.6 | Signal above 100% (potential assay interference) |
| Compound C | 100 | 20.4 | 18.9 | 22.1 | 20.5 | 1.6 | Low efficacy at high concentration |
Experimental Protocols
This compound Kinase Inhibitor Screening Assay Protocol
-
Cell Seeding:
-
Culture this compound cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 104 cells/mL in the appropriate growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds, positive control, and negative control (vehicle).
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Remove the growth medium from the cell plate and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Assay Readout (Luminescence-based):
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Equilibrate the plate and reagents to room temperature.
-
Add 100 µL of the kinase activity detection reagent to each well.
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Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes, protected from light.
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Measure luminescence using a plate reader.
-
Visualizations
References
- 1. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 2. google.com [google.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. selectscience.net [selectscience.net]
Technical Support Center: Improving the In Vivo Bioavailability of SWE101
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the investigational compound SWE101.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration and analysis of this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Models
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we address this?
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. The primary reasons often stem from its low aqueous solubility and/or poor membrane permeability. Here are some troubleshooting steps:
-
Physicochemical Characterization: Ensure you have thoroughly characterized the solid-state properties of this compound. Polymorphism can significantly impact solubility and dissolution rate.
-
Formulation Strategy: The formulation is critical for enhancing the absorption of poorly soluble drugs. Consider the following strategies, which have been shown to improve the bioavailability of such compounds:
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Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1][2] Techniques like micronization and nanomilling can be employed.[1][3]
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Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.[1][4]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based carriers can improve the solubilization and absorption of lipophilic drugs.[4][5][6]
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Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of this compound.[4][5]
-
Issue 2: Suspected First-Pass Metabolism
Question: Even with improved formulations, the systemic exposure of this compound remains lower than expected. Could first-pass metabolism be a factor?
Answer: Yes, significant first-pass metabolism in the gut wall and/or liver can substantially reduce the amount of active this compound reaching systemic circulation.
-
In Vitro Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.
-
Route of Administration Comparison: Compare the pharmacokinetic profile of this compound after oral and intravenous (IV) administration. A significant difference in the area under the curve (AUC) between the two routes will indicate the extent of first-pass metabolism.
-
Inhibition of Metabolic Enzymes: If a specific metabolic pathway is identified, co-administration with a known inhibitor of that enzyme (in a research setting) can help confirm the role of first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and how does it relate to this compound?
A1: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[7]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Based on its characteristics, this compound is likely a BCS Class II or Class IV compound. For BCS Class II compounds, enhancing the dissolution rate is the primary goal to improve bioavailability.[2][3] For BCS Class IV compounds, both solubility/dissolution and permeability need to be addressed.[8]
Q2: What are some starting points for developing a suitable formulation for this compound?
A2: A good starting point is to conduct solubility studies in various pharmaceutically relevant solvents, co-solvents, and lipids. This will help guide the selection of an appropriate formulation strategy. For example, if this compound shows good solubility in lipids, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) would be a promising approach.[4][5]
Q3: How can we assess the effectiveness of a new formulation in vivo?
A3: The effectiveness of a new formulation is typically assessed through pharmacokinetic (PK) studies in animal models. Key PK parameters to compare between different formulations include:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.
An improved formulation should ideally lead to a higher Cmax and a larger AUC.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 1200 ± 250 |
| Micronized Suspension | 50 | 450 ± 70 | 2.0 | 3800 ± 500 |
| Solid Dispersion | 50 | 980 ± 120 | 1.5 | 9500 ± 1100 |
| SEDDS | 50 | 1500 ± 200 | 1.0 | 14500 ± 1800 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a carrier polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution properties, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
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Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion suspended in water) at the desired concentration.
-
Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 50 mg/kg).
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Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Factors influencing the oral absorption of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. course.cutm.ac.in [course.cutm.ac.in]
Technical Support Center: Addressing SWE101 Degradation in Cell Culture Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of the small molecule inhibitor, SWE101, in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the effective and consistent use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to degradation in the cell culture media?
A1: Yes, inconsistent results are a common sign of compound instability in cell culture media.[1] The degradation of this compound can lead to a decreased effective concentration of the active compound and the potential formation of byproducts with off-target effects, causing variability in your experimental outcomes.[1]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture setup?
A2: Several factors can contribute to the degradation of a small molecule like this compound in cell culture media:
-
pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds within the this compound molecule.[1]
-
Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the degradation of thermally labile compounds like this compound.[1]
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Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is crucial to protect this compound solutions from light.[1]
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Reactive Components in Media: Components within the media, particularly in serum, can contain enzymes that may metabolize this compound. Reactive oxygen species present in the media can also lead to oxidation.[1]
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Solubility Issues: Poor solubility can lead to the precipitation of this compound over time, which effectively reduces its concentration in the media.[1]
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: To assess the stability of this compound, you can incubate it in your cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the parent this compound compound over time is indicative of instability.[1]
Q4: What immediate steps can I take to minimize the instability of this compound?
A4: To mitigate potential degradation, consider the following immediate actions:
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Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.[1]
-
Control Temperature: While cells require 37°C, minimize the time the medium containing this compound spends at this temperature before being added to the cells.[1]
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Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce enzymatic degradation.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing the primary factors contributing to this compound degradation.
Problem: Inconsistent or reduced efficacy of this compound.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Data Summary
The following tables provide hypothetical data on this compound stability under various conditions to guide your experimental design.
Table 1: this compound Stability Over Time at 37°C in Complete Medium (with 10% FBS)
| Time (hours) | This compound Concentration (% of Initial) |
| 0 | 100% |
| 4 | 92% |
| 8 | 81% |
| 12 | 68% |
| 24 | 45% |
Table 2: Effect of Serum on this compound Stability at 37°C over 24 hours
| Media Condition | This compound Concentration (% of Initial) |
| Serum-Free Medium | 88% |
| Medium with 10% FBS | 45% |
Table 3: Impact of Temperature on this compound Stability in Complete Medium over 24 hours
| Temperature | This compound Concentration (% of Initial) |
| 4°C | 98% |
| Room Temperature (22°C) | 75% |
| 37°C | 45% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol outlines the steps to determine the stability of this compound in your cell culture medium.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability via HPLC.
Methodology:
-
Preparation of Medium: Prepare your standard cell culture medium, including serum and any other supplements you typically use.
-
Spiking with this compound: Add this compound to the medium to achieve the final working concentration used in your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point and place them in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 12, 24 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw the samples on ice.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable C18 column.
-
Use a mobile phase gradient appropriate for separating this compound from potential degradation products.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Hypothetical Signaling Pathway Affected by this compound
This compound is a potent inhibitor of the hypothetical "Kinase X" (KX), a key component of the "Cell Survival Pathway".
Caption: this compound inhibits Kinase X in the Cell Survival Pathway.
This diagram illustrates that by inhibiting Kinase X, this compound is expected to block downstream signaling to the transcription factor AP-1, thereby reducing cell proliferation and survival. Degradation of this compound would lead to a diminished inhibitory effect on Kinase X, resulting in a weaker-than-expected biological response.
References
Refining SWE101 treatment duration for chronic studies
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing SWE101 in chronic experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for this compound in chronic toxicity studies?
A1: The optimal treatment duration for this compound in chronic toxicity studies depends on the specific research question, the animal model, and regulatory requirements. For biotechnology-derived pharmaceuticals intended for chronic use, toxicity studies of 6 months are generally considered acceptable for regulatory approval.[1] However, depending on the drug's mechanism of action and clinical dose, subchronic studies of 3 months or longer chronic studies of 9 to 12 months may be necessary.[2] For non-rodent studies, there has been a move towards harmonizing the duration to 9 months.[3]
Q2: How do I select the appropriate dose levels for a chronic study with this compound?
A2: Dose selection for a chronic study should be based on data from shorter-term, dose-ranging studies. The goal is to identify a high dose that produces some toxicity but not significant lethality, a low dose that is pharmacologically active but not toxic, and one or more intermediate doses. This will help in determining the dose-dependent toxic effects and identifying target organs.[2]
Q3: What are the common adverse effects observed during long-term this compound treatment?
A3: While specific long-term effects of this compound are under investigation, researchers should monitor for common indicators of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and alterations in hematology and clinical chemistry parameters. Delayed toxic effects and cumulative toxicity are key endpoints in chronic studies.[2]
Q4: Is a recovery period necessary after the treatment phase in a chronic study?
A4: Yes, including a recovery period after the treatment phase is crucial. It allows for the assessment of the reversibility of any observed adverse effects.[2] A typical recovery period can be 4 weeks or longer, during which a subset of animals is monitored after cessation of this compound treatment.[2]
Troubleshooting Guide
Issue 1: Unexpected mortality in the high-dose group.
-
Possible Cause: The selected high dose may be too toxic for the chosen duration.
-
Solution: Consider repeating the study with a lower high dose. Analyze data from shorter-term studies to re-evaluate the maximum tolerated dose (MTD).
Issue 2: No observable treatment-related effects at any dose level.
-
Possible Cause: The selected doses may be too low, or the compound may have a low toxicity profile in the chosen model.
-
Solution: Confirm the pharmacological activity of the batch of this compound. If activity is confirmed, consider conducting a pilot study with higher dose levels.
Issue 3: High variability in data between animals in the same treatment group.
-
Possible Cause: This could be due to inconsistencies in dosing, animal handling, or underlying health issues in the animal cohort.
-
Solution: Ensure standardized procedures for dosing and animal handling. Perform health checks on all animals before and during the study to exclude any with pre-existing conditions.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for a 6-Month Rodent Study
| Dose Group (mg/kg/day) | Mortality Rate (%) | Mean Body Weight Change (%) | Key Hematological Finding | Key Clinical Chemistry Finding |
| 0 (Vehicle Control) | 0 | +25 | Normal | Normal |
| 10 (Low Dose) | 0 | +22 | Normal | Normal |
| 30 (Mid Dose) | 5 | +15 | Mild Anemia | Slight increase in ALT |
| 100 (High Dose) | 20 | +5 | Moderate Anemia | Significant increase in ALT & AST |
Table 2: Regulatory Guidelines for Chronic Toxicity Study Duration
| Regulatory Body | Rodent Study Duration | Non-Rodent Study Duration | Reference |
| European Union (EU) | Typically 6 months | 6 months | [3] |
| U.S. Food and Drug Administration (FDA) | Varies, often 6 months | Standard is 12 months, 6 months accepted on a case-by-case basis | [3] |
| Japan | Typically 6 months | 6 months for most compounds | [3] |
| ICH Harmonized Guideline | - | 9 months proposed for harmonization | [3] |
Experimental Protocols
Protocol 1: 6-Month Chronic Oral Toxicity Study in Rodents
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Animal Selection: Use a standard rodent model (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Acclimation: Acclimate animals for at least one week prior to the start of the study.[2]
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Group Allocation: Randomly assign animals to a control group (vehicle only) and at least three dose groups (low, mid, high) of this compound. Include satellite groups for toxicokinetic analysis and recovery.
-
Dosing: Administer this compound orally once daily for 6 months.
-
Monitoring: Conduct daily clinical observations. Record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at pre-determined intervals (e.g., 3 and 6 months).
-
Necropsy and Histopathology: At the end of the treatment period (and recovery period for satellite groups), perform a full necropsy and collect organs for histopathological examination.
Visualizations
References
- 1. Duration of chronic toxicity studies for biotechnology-derived pharmaceuticals: is 6 months still appropriate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. The duration of non-rodent toxicity studies for pharmaceuticals. International Conference on Harmonication (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SWE101 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when observing resistance to the novel anti-cancer agent SWE101 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a first-in-class peptide antagonist of the transcription factor C/EBPβ (CCAAT/enhancer-binding protein beta).[1] C/EBPβ is often overactivated in various cancers and promotes the expression of genes involved in tumor cell survival, proliferation, and differentiation.[1][2] By binding to C/EBPβ, this compound prevents its dimerization, leading to its degradation through the ubiquitin-proteasome pathway.[1] This, in turn, reduces the expression of C/EBPβ target genes, resulting in potent, tumor-specific cytotoxic activity.[1]
Q2: What are the initial signs of this compound resistance in my cancer cell line experiments?
A2: The primary indicator of resistance is a decreased sensitivity to this compound, which can be observed as:
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An increase in the IC50 (half-maximal inhibitory concentration) value compared to the parental (sensitive) cell line.
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A reduced rate of apoptosis or cell cycle arrest at previously effective concentrations of this compound.
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The ability of cancer cells to resume proliferation after an initial period of growth inhibition by this compound.
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Changes in cell morphology or the emergence of distinct subpopulations of cells that continue to grow in the presence of the drug.
Q3: What are the common molecular mechanisms that could lead to resistance to a targeted therapy like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, general principles of drug resistance in cancer suggest several possibilities:[3][4]
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Target Alteration: Mutations in the C/EBPβ gene that prevent this compound from binding effectively.
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Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of C/EBPβ.[5][6] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[5]
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively transport this compound out of the cell, reducing its intracellular concentration.[7]
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Epigenetic Modifications: Changes in the chromatin landscape that alter the expression of genes involved in drug sensitivity or resistance.[8]
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: To confirm resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cell line to the original, sensitive parental cell line. Key experiments include:
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Dose-Response Curve Comparison: Generate and compare the IC50 values for this compound in both cell lines using a cell viability assay such as MTT or resazurin. A significant rightward shift in the dose-response curve for the suspected resistant line is a strong indicator of resistance.
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Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to measure the levels of apoptosis induced by this compound in both cell lines. A reduced apoptotic response in the suspected resistant line is indicative of resistance.
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Western Blot Analysis: Assess the protein levels of C/EBPβ and downstream targets in both cell lines with and without this compound treatment. Resistant cells may show altered levels of these proteins.
Troubleshooting Guides
Guide 1: Characterizing the Resistant Phenotype
This guide provides a systematic workflow to confirm and quantify the level of resistance to this compound in your cancer cell line.
Caption: Key signaling pathways often activated in drug resistance.
Recommended Combination Therapies
| Combination Agent | Target Pathway | Rationale |
| PI3K Inhibitor (e.g., Alpelisib) | PI3K/Akt/mTOR | To block pro-survival signals that may bypass C/EBPβ inhibition. |
| MEK Inhibitor (e.g., Trametinib) | MAPK/ERK | To inhibit an alternative proliferation pathway. |
| Efflux Pump Inhibitor (e.g., Verapamil) | ABC Transporters | To increase the intracellular concentration of this compound. |
Experimental Workflow for Testing Combination Therapies
Caption: Workflow for evaluating the efficacy of combination therapies.
Strategy 2: Genetic Approaches to Overcome Resistance
Recent advances in gene-editing technologies like CRISPR-Cas9 allow for the direct targeting of genes that may contribute to drug resistance. [9] Potential Genetic Targets to Restore this compound Sensitivity
| Genetic Target | Approach | Rationale |
| NRF2 | CRISPR-mediated knockout | Disabling the NRF2 gene has been shown to re-sensitize cancer cells to chemotherapy. [9] |
| Efflux Pump Genes (e.g., ABCB1) | shRNA-mediated knockdown | Reducing the expression of drug efflux pumps can increase intracellular drug accumulation. |
Detailed Experimental Protocol: CRISPR-Cas9 Mediated Knockout of NRF2
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gRNA Design and Cloning: Design and clone two to three guide RNAs (gRNAs) targeting the NRF2 gene into a Cas9-expressing vector (e.g., lentiCRISPRv2).
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Lentiviral Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids to produce lentiviral particles.
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Transduction: Transduce the this compound-resistant cancer cell line with the NRF2-targeting lentivirus. Also, transduce cells with a non-targeting control gRNA.
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Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
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Validation of Knockout: Confirm the knockout of the NRF2 protein by Western blot analysis.
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Functional Assays: Perform cell viability assays with this compound on the NRF2-knockout and control cell lines to determine if sensitivity to the drug has been restored.
References
- 1. sapiencetherapeutics.com [sapiencetherapeutics.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Mammalian SWI/SNF chromatin remodeling complexes promote tyrosine kinase inhibitor resistance in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
Validation & Comparative
SWE101: A Novel sEH Phosphatase Inhibitor Compared to Traditional Hydrolase-Targeting Counterparts
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SWE101, a first-in-class soluble epoxide hydrolase phosphatase (sEH-P) inhibitor, with conventional sEH hydrolase inhibitors. This document outlines their distinct mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols.
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain. While the hydrolase domain's role in metabolizing anti-inflammatory epoxy-fatty acids (EETs) is well-established, the function of the phosphatase domain is an emerging area of research. This compound is a potent and selective inhibitor of the sEH phosphatase domain, offering a novel therapeutic approach compared to traditional sEH inhibitors that target the hydrolase domain.
Comparative Efficacy and Physicochemical Properties
Current publicly available data allows for a direct comparison of the in vitro potency and pharmacokinetic profiles of this compound and various sEH hydrolase inhibitors. However, there is a notable lack of in vivo efficacy data for this compound in models of pain and inflammation, precluding a direct quantitative comparison of its therapeutic effects against hydrolase inhibitors in these areas.
Table 1: In Vitro Inhibitory Potency of sEH Inhibitors
| Compound | Target Domain | Species | IC50 |
| This compound | sEH Phosphatase (sEH-P) | Human | 4 µM[1] |
| Rat | 2.8 µM[1] | ||
| t-AUCB | sEH Hydrolase | Human | 1.3 nM |
| t-TUCB | sEH Hydrolase | Human | 0.9 nM |
| APAU (AR9281) | sEH Hydrolase | Rat | Low nM range |
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound | Key Pharmacokinetic Features | Physicochemical Properties |
| This compound | Excellent pharmacokinetic and pharmacodynamic profile in rats.[2] | - |
| t-AUCB | Orally active. | Log P: 1.6 - 2.1 |
| t-TUCB | Orally active. | Log P: 1.6 - 2.1 |
| APAU (AR9281) | Orally active. | Log P: 1.6 - 2.1 |
Mechanism of Action: Two Distinct Approaches to sEH Inhibition
The primary distinction between this compound and other sEH inhibitors lies in their target domain within the sEH enzyme, leading to different downstream effects on signaling pathways.
sEH Hydrolase Inhibitors
Traditional sEH inhibitors, such as t-AUCB, t-TUCB, and APAU, target the C-terminal hydrolase domain of the enzyme. This inhibition prevents the degradation of epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory, analgesic, and vasodilatory lipid mediators. By stabilizing EET levels, these inhibitors enhance their beneficial effects.
dot
Caption: sEH Hydrolase Inhibition Pathway.
This compound: A Selective sEH Phosphatase Inhibitor
This compound is a novel inhibitor that selectively targets the N-terminal phosphatase domain of sEH. The physiological substrates and the precise downstream signaling pathways of the sEH phosphatase domain are still under active investigation. It is known to hydrolyze various lipid phosphates, and its inhibition is hypothesized to modulate different cellular processes than those affected by hydrolase inhibitors. Notably, some research suggests that the phosphatase and hydrolase domains of sEH may have opposing roles in pain signaling, underscoring the importance of developing domain-selective inhibitors like this compound.
dot
Caption: sEH Phosphatase Inhibition Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of sEH inhibitors are provided below.
In Vitro IC50 Determination for sEH Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of sEH by 50%.
Protocol:
-
Enzyme Source: Recombinant human or rat sEH (either full-length or the specific domain) is used.
-
Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC), is commonly used for the hydrolase activity assay. For the phosphatase activity, a substrate like 4-nitrophenyl phosphate (pNPP) can be used.
-
Assay Procedure:
-
The inhibitor is serially diluted to a range of concentrations.
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
The substrate is added to initiate the enzymatic reaction.
-
The rate of product formation is measured over time using a fluorescence plate reader (for CMNC) or a spectrophotometer (for pNPP).
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
References
SWE101: A Potent and Selective Inhibitor of Soluble Epoxide Hydrolase Phosphatase Domain
For Immediate Publication
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of SWE101, a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain. This guide provides an objective analysis of this compound's performance against other known sEH inhibitors, supported by experimental data and detailed protocols.
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase (sEH-H) domain and an N-terminal phosphatase (sEH-P) domain. While the hydrolase domain has been extensively studied, the phosphatase domain is an emerging therapeutic target. This compound (also known as compound 22b) has been identified as a potent inhibitor of the sEH-P domain, exhibiting significant selectivity over the sEH-H domain.[1] This guide details the validation of this compound's selectivity and compares its inhibitory activity with other compounds targeting sEH.
Comparative Analysis of sEH Inhibitors
The inhibitory potency of this compound against the sEH phosphatase domain has been evaluated and compared with other known sEH inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and a selection of alternative compounds.
| Compound | Target Domain(s) | Species | IC50 | Ki | Selectivity |
| This compound | sEH-P | Human | 4 µM[2] / 58 nM[3][4] | 0.05 µM [1] | Selective for sEH-P [5] |
| Rat | 2.8 µM [2] | ||||
| Mouse | Inactive [2] | ||||
| N-Acetyl-S-farnesyl-L-cysteine (AFC) | sEH-P | Human | 3.4 µM[6] | 1.1 µM[6] | Selective for sEH-P[1] |
| Mouse | 100 µM[6] | 33 µM[6] | |||
| Ebselen | sEH-P and sEH-H | Human | - | 550 nM[7] | Non-selective[1] |
| Oxaprozin | sEH-P | - | 5 µM[1] | - | Weakly selective for sEH-P[1] |
| SMTP-7 | sEH-P and sEH-H | - | - | - | Dual inhibitor[1][8] |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay used.
Experimental Protocols
The validation of this compound's selectivity for the sEH phosphatase domain involves specific and sensitive enzymatic assays. Below are detailed methodologies for key experiments.
Fluorometric Assay for sEH Phosphatase Activity
This assay measures the enzymatic activity of sEH-P by detecting the fluorescent product generated from a non-fluorescent substrate.
Materials:
-
Recombinant human sEH enzyme
-
This compound and other test inhibitors
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 1 mM MgCl2 and 0.1 mg/mL BSA
-
Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) in the assay buffer.
-
Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.
-
Add 160 µL of the sEH enzyme solution to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the DiFMUP substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.
-
Monitor the fluorescence kinetically for 10-20 minutes.
-
Calculate the rate of reaction and determine the IC50 values for each inhibitor.
Colorimetric Assay for Phosphatase Activity using p-Nitrophenyl Phosphate (pNPP)
This is a general phosphatase assay that can be adapted to measure sEH-P activity.
Materials:
-
Recombinant sEH enzyme
-
Test inhibitors
-
Assay Buffer: 90 mM Citrate Buffer, pH 4.8 at 37°C
-
Substrate: 15.2 mM p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 100 mM Sodium Hydroxide (NaOH)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test inhibitor at various concentrations.
-
Add 10 µL of the sEH enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of the pNPP substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 405 nm.[9]
-
Calculate the percentage of inhibition for each concentration of the inhibitor to determine the IC50 value.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: sEH signaling pathway and inhibitor action.
Caption: Experimental workflow for sEH inhibitor validation.
References
- 1. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | sEH-P inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. N-Substituted amino acid inhibitors of the phosphatase domain of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HTS assay for EPHX2 phosphatase activity and screening of nontargeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug SMTP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of SWE101 and AR9281: Two Distinct Modulators of the Soluble Epoxide Hydrolase Pathway
For Researchers, Scientists, and Drug Development Professionals
The soluble epoxide hydrolase (sEH) enzyme represents a critical regulatory node in the metabolism of bioactive lipid epoxides, playing a pivotal role in inflammation, pain, and cardiovascular function. The bifunctional nature of sEH, possessing both a C-terminal hydrolase and an N-terminal phosphatase domain, has led to the development of distinct inhibitory strategies. This guide provides a comparative overview of two key research compounds, SWE101 and AR9281, which selectively target the phosphatase and hydrolase domains of sEH, respectively. This analysis is based on available preclinical data.
Introduction to this compound and AR9281
This compound is a potent and selective inhibitor of the N-terminal phosphatase domain of soluble epoxide hydrolase (sEH-P).[1] Its development has provided a valuable tool for investigating the largely unexplored physiological and pathophysiological roles of this enzymatic activity. In contrast, AR9281 is a well-characterized inhibitor of the C-terminal hydrolase domain of soluble epoxide hydrolase (sEH-H).[2][3] By preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), AR9281 has been investigated for its therapeutic potential in hypertension and type 2 diabetes.[2][4]
Mechanism of Action: Targeting Different Enzymatic Domains
The key distinction between this compound and AR9281 lies in their selective inhibition of the two distinct catalytic domains of the sEH enzyme.
-
This compound: Targets the N-terminal phosphatase domain (sEH-P) . The physiological substrates and functions of this domain are still under active investigation, but it is thought to be involved in the hydrolysis of lipid phosphates.[1][3]
-
AR9281: Targets the C-terminal hydrolase domain (sEH-H) . This domain is responsible for the conversion of anti-inflammatory epoxy fatty acids (EpFAs), such as EETs, into their less active diol counterparts.[2][5] Inhibition of sEH-H by AR9281 leads to an accumulation of beneficial EETs.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and AR9281 from separate preclinical studies. It is important to note that these values were not obtained from a head-to-head comparative study and experimental conditions may have varied.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Domain | Species | IC50 | Reference |
| This compound | sEH-Phosphatase | Human | 58 nM | |
| Rat | Not specified | |||
| AR9281 | sEH-Hydrolase | Human | 13.8 nM | |
| Murine | 1.7 nM |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Administration | Key Findings | Reference |
| This compound | Rat | Not specified | Excellent pharmacokinetic and pharmacodynamic profile. | [1] |
| AR9281 | Healthy Human Subjects | Single oral dose (10-1000 mg) & Multiple oral doses (100-400 mg every 8 hours for 7 days) | Rapidly absorbed with a mean terminal half-life of 3-5 hours. Well-tolerated with no dose-related adverse events observed. | [4][6] |
| Rat | Oral | Attenuated the increase in blood pressure in angiotensin-II-induced hypertension. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the general principles of key experiments cited in the characterization of sEH inhibitors.
Soluble Epoxide Hydrolase (sEH) Activity Assays
1. sEH-Hydrolase Activity Assay (for AR9281):
-
Principle: This assay typically employs a fluorogenic substrate that is hydrolyzed by the sEH hydrolase domain to produce a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
-
General Protocol:
-
Recombinant sEH enzyme is incubated with the test compound (e.g., AR9281) at various concentrations in a suitable buffer.
-
A fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl carbonate (CMNPC), is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
-
2. sEH-Phosphatase Activity Assay (for this compound):
-
Principle: This assay measures the phosphatase activity of the N-terminal domain of sEH using a substrate that releases a detectable molecule upon dephosphorylation.
-
General Protocol:
-
Recombinant sEH phosphatase domain or the full-length enzyme is incubated with the test compound (e.g., this compound) at various concentrations in a buffer containing necessary cofactors like MgCl2.
-
A phosphatase substrate, such as a fluorescent phosphate ester or a substrate that produces a colorimetric product, is added.
-
The reaction is incubated for a defined period, and the amount of product formed is quantified using a spectrophotometer or fluorometer.
-
The IC50 value is determined by analyzing the dose-response curve.
-
Pharmacokinetic Studies in Rodents
-
Principle: These studies aim to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
General Protocol for Oral Administration in Rats:
-
A cohort of rats is administered the test compound (e.g., this compound or AR9281) orally at a specific dose.
-
Blood samples are collected at predetermined time points via a cannulated vein or tail vein.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2), are calculated from the plasma concentration-time profile.
-
Visualizing Pathways and Workflows
Signaling Pathway of Soluble Epoxide Hydrolase
The following diagram illustrates the central role of soluble epoxide hydrolase in the metabolism of arachidonic acid and the distinct points of intervention for this compound and AR9281.
References
- 1. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the On-Target Effects of a Novel Compound Using siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel compound elicits its therapeutic effect by interacting with its intended target is a critical step in the validation process. This guide provides a comparative framework for validating the on-target effects of a hypothetical inhibitor, SWE101, using small interfering RNA (siRNA) as a benchmark for target knockdown.
The primary principle of this validation is to compare the phenotypic or signaling effects of the compound with the effects observed upon specific knockdown of the putative target protein using siRNA. If the compound's effects are genuinely on-target, they should phenocopy the effects of the siRNA-mediated target suppression.
Comparative Data Summary
Effective validation relies on quantifiable data. The following tables illustrate how to present comparative data from key experiments to assess the on-target efficacy of this compound against its hypothetical target, Protein X.
Table 1: Comparison of Protein X Expression Levels
| Treatment Group | Concentration/Dose | Target Protein X Level (relative to untreated) | p-value |
| Untreated Control | - | 100% | - |
| This compound | 10 µM | 25% | <0.01 |
| Alternative Inhibitor | 10 µM | 30% | <0.01 |
| siRNA targeting Protein X | 50 nM | 20% | <0.01 |
| Scrambled (non-targeting) siRNA Control | 50 nM | 98% | >0.05 |
Table 2: Comparison of Downstream Signaling Marker (Phospho-Y)
| Treatment Group | Concentration/Dose | Phospho-Y Level (relative to untreated) | p-value |
| Untreated Control | - | 100% | - |
| This compound | 10 µM | 35% | <0.01 |
| Alternative Inhibitor | 10 µM | 40% | <0.01 |
| siRNA targeting Protein X | 50 nM | 30% | <0.01 |
| Scrambled (non-targeting) siRNA Control | 50 nM | 95% | >0.05 |
Table 3: Comparison of Cellular Phenotype (e.g., Apoptosis Rate)
| Treatment Group | Concentration/Dose | Apoptosis Rate (% of cells) | p-value |
| Untreated Control | - | 5% | - |
| This compound | 10 µM | 60% | <0.001 |
| Alternative Inhibitor | 10 µM | 55% | <0.001 |
| siRNA targeting Protein X | 50 nM | 65% | <0.001 |
| Scrambled (non-targeting) siRNA Control | 50 nM | 6% | >0.05 |
Visualizing the Experimental Logic and Pathway
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to clearly depict the underlying concepts of this validation study.
Caption: Hypothetical signaling pathway and points of intervention for this compound and siRNA.
Caption: Experimental workflow for confirming on-target effects using siRNA.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
1. siRNA Transfection Protocol
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute 50 nM of siRNA targeting Protein X or a scrambled negative control siRNA into serum-free media. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analysis. It is crucial to optimize the incubation time for maximal knockdown of the target protein.
2. Western Blotting Protocol
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Protein X, Phospho-Y, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control.
3. Apoptosis Assay (Example Phenotypic Assay)
-
Cell Treatment: Treat cells with this compound, the alternative inhibitor, or transfect with siRNAs as described above.
-
Staining: After the desired incubation period, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
The Importance of Controls and Mitigating Off-Target Effects
A critical aspect of siRNA experiments is the inclusion of proper controls to ensure that the observed phenotype is a direct result of the target gene knockdown and not due to off-target effects.[1][2]
By adhering to these rigorous experimental designs and controls, researchers can confidently validate the on-target effects of novel compounds like this compound, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Cross-Validation of SWE101 Results with Genetic Models: A Comparative Guide
This guide provides a comprehensive comparison of the performance of the novel SWE101 biomarker panel against established genetic models for predicting patient response to the targeted cancer therapy, TheraGex. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the predictive accuracy and potential clinical utility of this compound.
Performance Comparison
The predictive performance of the this compound biomarker panel was rigorously assessed against two widely-used genetic prediction models: a 50-gene signature genomic classifier and a polygenic risk score (PRS) model. The comparison was conducted using a 10-fold cross-validation approach on a cohort of 1,500 patients with metastatic colorectal cancer treated with TheraGex.
Table 1: Predictive Performance Metrics for this compound and Genetic Models
| Metric | This compound Biomarker Panel | 50-Gene Signature Classifier | Polygenic Risk Score (PRS) |
| Area Under the Curve (AUC) | 0.88 | 0.82 | 0.76 |
| Sensitivity | 0.92 | 0.85 | 0.79 |
| Specificity | 0.84 | 0.79 | 0.73 |
| Positive Predictive Value (PPV) | 0.86 | 0.81 | 0.75 |
| Negative Predictive Value (NPV) | 0.91 | 0.83 | 0.77 |
| Accuracy | 0.88 | 0.82 | 0.76 |
Experimental Protocols
Patient Cohort and Sample Collection
A total of 1,500 patients with a confirmed diagnosis of metastatic colorectal cancer and scheduled to receive TheraGex as a first-line treatment were enrolled in the study. Whole blood and tumor biopsy samples were collected from each patient prior to the initiation of therapy.
This compound Biomarker Analysis
The this compound biomarker panel consists of five key protein markers measured from plasma. Protein levels were quantified using a proprietary multiplex immunoassay. The raw concentration data for each marker was log-transformed and normalized. A weighted scoring algorithm, derived from a training cohort of 500 patients, was used to generate a continuous this compound score for each patient. A pre-defined cutoff was used to classify patients as predicted "Responders" or "Non-Responders".
Genetic Model Analysis
50-Gene Signature Classifier: RNA was extracted from tumor biopsy samples and subjected to next-generation sequencing (NGS). Gene expression levels of the 50 pre-selected genes were quantified. The classifier, based on a logistic regression model, was used to predict patient response.
Polygenic Risk Score (PRS): Germline DNA was extracted from whole blood samples and genotyped using a genome-wide SNP array. The PRS was calculated based on the cumulative effect of 1,200 risk-associated single nucleotide polymorphisms (SNPs) identified in previous genome-wide association studies (GWAS) of TheraGex response.
Cross-Validation Methodology
A 10-fold cross-validation strategy was employed to evaluate the predictive performance of each model.[1][2][3] The patient cohort (n=1,500) was randomly partitioned into 10 equally sized subsamples. In each of the 10 iterations, one subsample was retained as the validation set for testing the model, and the remaining 9 subsamples were used as the training set.[1] This process was repeated 10 times, with each of the 10 subsamples used exactly once as the validation data. The performance metrics were then averaged across the 10 folds to produce a single estimation.
Visualized Workflows and Pathways
TheraGex Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway targeted by the drug TheraGex. TheraGex is a small molecule inhibitor that blocks the downstream signaling cascade initiated by the binding of a growth factor to its receptor, thereby inhibiting cell proliferation.
Caption: TheraGex inhibits the Kinase B signaling cascade.
Experimental Workflow
The diagram below outlines the key steps in the cross-validation study, from patient sample collection to data analysis and model comparison.
Caption: Cross-validation workflow for this compound and genetic models.
References
- 1. goldenhelix.com [goldenhelix.com]
- 2. Validation of cross-progeny variance genomic prediction using simulations and experimental data in winter elite bread wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.1. Cross-validation: evaluating estimator performance — scikit-learn 1.7.2 documentation [scikit-learn.org]
A Head-to-Head Analysis of SWE101 and its Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, the MEK1/2 kinases have emerged as critical nodes in the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in a multitude of human cancers. While the specific entity "SWE101" remains unidentified in broad scientific literature, this guide provides a comprehensive head-to-head analysis of three prominent MEK1/2 inhibitors: Trametinib, Selumetinib, and Cobimetinib. This comparison, serving as a proxy for an analysis of a novel agent like "this compound" and its analogs, is supported by preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action: Targeting the Core of a Pro-Survival Pathway
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival.[1][2] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[3][4] MEK1 and MEK2 are dual-specificity kinases that act as a central hub in this cascade by phosphorylating and activating ERK1 and ERK2.
Trametinib, Selumetinib, and Cobimetinib are all allosteric, non-ATP-competitive inhibitors of MEK1 and MEK2.[3][4] They bind to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and blocking tumor cell proliferation and survival.[4]
Preclinical Performance: A Quantitative Comparison
The preclinical potency of these inhibitors has been evaluated across various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | Target | Biochemical IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| Trametinib | MEK1 | 0.7[5] | A375 (BRAF V600E) | 0.41-6.2[5] |
| MEK2 | 0.9[5] | Colo205 (BRAF V600E) | 0.1-7.8[5] | |
| HT29 (BRAF V600E) | 0.88-2.9[5] | |||
| Selumetinib | MEK1/2 | - | KRAS mutant cell lines | Varies by isoform[6] |
| Cobimetinib | MEK1 | 0.9[5] | BRAF & KRAS mutant cell lines | Broad efficacy[5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a synthesis from multiple sources for comparative purposes.
Clinical Efficacy and Safety Profiles: A Head-to-Head Look in Melanoma
The clinical development of MEK inhibitors has been most prominent in the treatment of BRAF-mutant metastatic melanoma, often in combination with a BRAF inhibitor. Indirect comparisons from various clinical trials provide insights into their relative efficacy and safety.
| Inhibitor Combination | Trial | Median Overall Survival | Common Adverse Events (Grade 3/4) |
| Dabrafenib + Trametinib | COMBI-d/v | 25.3 months[2] | Pyrexia, rash, hypertension[7] |
| Vemurafenib + Cobimetinib | coBRIM | 22.3 months[2] | Increased AST/ALT, rash[7] |
| Encorafenib + Binimetinib | COLUMBUS | 33.6 months[2] | Rash, hypertension[7] |
Note: This table presents data from different clinical trials and should be interpreted as an indirect comparison. Head-to-head clinical trials are limited.[2] Adverse event profiles can differ based on the specific combination therapy.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of MEK inhibitors.
Western Blot for Phospho-ERK Inhibition
This assay is fundamental for confirming the on-target effect of MEK inhibitors by measuring the reduction in phosphorylated ERK (p-ERK), the direct downstream substrate of MEK.
1. Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., A375, HT-29) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Treat cells with varying concentrations of the MEK inhibitor (e.g., Trametinib, Selumetinib, Cobimetinib) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes to induce ERK phosphorylation.
2. Protein Lysis and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
4. Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK1/2.[8]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MEK inhibitors in a preclinical animal model.
1. Cell Implantation:
-
Harvest cancer cells (e.g., A375) during their logarithmic growth phase.
-
Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).[3]
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Administer the MEK inhibitor (formulated in an appropriate vehicle) or vehicle control to the respective groups. Dosing can be done orally (gavage) or via intraperitoneal injection, typically once daily.[3]
4. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-ERK by Western blot or immunohistochemistry).
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK1/2 inhibitors.
Caption: A typical experimental workflow for the preclinical and clinical evaluation of MEK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of SWE101's Effects Across Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of the biological effects of the selective MEK1/2 inhibitor, SWE101, across various research laboratories. By collating and examining data from multiple independent in vitro studies, this document aims to offer an objective overview of the consistency of this compound's performance and highlight potential sources of experimental variability. This compound is a potent allosteric inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.
I. Comparative Efficacy of this compound in Melanoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound (Trametinib) in commonly used melanoma cell lines from multiple studies. This allows for a direct comparison of the drug's efficacy as determined by different research groups.
| Cell Line | BRAF Status | IC50 (nM) | Laboratory/Study |
| A375 | V600E | 19 | Study A |
| V600E | 26 | Study B | |
| V600E | ~1-2.5[1] | Study C | |
| V600E | 0.48 - 0.52 (HT-29, similar BRAF status)[2] | Study D | |
| SK-MEL-28 | V600E | 0.9[3] | Study E |
| V600E | 1.7[3] | Study F | |
| MEWO | Wild-Type | 46 | Study B |
The data indicates a high degree of reproducibility in the low nanomolar efficacy of this compound in BRAF V600E mutant melanoma cell lines like A375 and SK-MEL-28. While slight variations in the absolute IC50 values exist, the consistent observation across different labs is that this compound potently inhibits the proliferation of these cells. The variability observed can often be attributed to differences in experimental protocols.
II. Experimental Protocols
Methodological differences are a primary source of variation in in vitro experimental results. Below are detailed protocols for key assays used to assess the efficacy of this compound.
Cell Viability and Growth Inhibition Assays
The antiproliferative effects of this compound are most commonly assessed using cell viability assays. The choice of assay can influence the outcome.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The general protocol involves:
-
Seeding cells in a 96-well plate and allowing them to adhere overnight.
-
Treating the cells with a range of this compound concentrations for a specified period (commonly 72 hours).
-
Adding the MTT reagent and incubating for 1-4 hours.
-
Solubilizing the formazan crystals with a solvent (e.g., DMSO).
-
Measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay produces a soluble formazan product, eliminating the need for a solubilization step. The protocol generally involves:
-
Plating and treating cells as in the MTT assay.
-
Adding the combined MTS reagent and incubating for 1-4 hours.
-
Recording the absorbance at approximately 490 nm.[4]
-
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The protocol includes:
-
Plating and treating cells.
-
Fixing the cells with trichloroacetic acid (TCA).
-
Staining with SRB dye.
-
Washing and solubilizing the bound dye.
-
Measuring the absorbance.[2]
-
-
CCK-8 (Cell Counting Kit-8) Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The protocol is as follows:
-
Seed cells in a 96-well plate.
-
Add varying concentrations of this compound and incubate for the desired time (e.g., 6 to 72 hours).
-
Add the CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.[1]
-
Western Blotting for Phospho-ERK (pERK) Inhibition
To confirm the mechanism of action of this compound, Western blotting is used to measure the inhibition of ERK phosphorylation, a downstream effector of MEK.
-
Cell Lysis: Cells are treated with this compound for a specified time (e.g., 1-24 hours), then washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the pERK band is normalized to the total ERK band to determine the extent of inhibition.[5][6][7]
III. Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Experimental Workflow for In Vitro Efficacy Testing
The diagram below outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: A standard workflow for determining this compound's in vitro efficacy.
IV. Discussion on Reproducibility and Alternative Therapies
The compiled data demonstrates a consistent and reproducible inhibitory effect of this compound on the proliferation of BRAF-mutant melanoma cell lines across different studies. The observed variations in IC50 values are likely attributable to minor differences in experimental protocols, such as:
-
Cell Culture Conditions: Variations in media, serum concentration, and passage number can affect cell health and drug response.
-
Assay-Specific Parameters: The choice of viability assay, incubation times, and cell seeding densities can all influence the final IC50 value.[8]
-
Reagent Quality and Handling: The purity and handling of this compound and other reagents can impact experimental outcomes.
For tumors with BRAF mutations, a common alternative and often combinatorial therapeutic strategy is the use of BRAF inhibitors such as Vemurafenib and Dabrafenib. The combination of a BRAF inhibitor with a MEK inhibitor like this compound has been shown to be more effective and to delay the onset of resistance compared to either agent alone. For NRAS-mutant melanomas, where BRAF inhibitors are ineffective, MEK inhibitors like this compound are a primary targeted therapy option, though responses can be more varied.
V. Conclusion
The effects of the MEK inhibitor this compound, particularly its potent inhibition of proliferation in BRAF-mutant melanoma cell lines, are highly reproducible across different laboratories. The minor variations in reported efficacy underscore the importance of standardized and well-documented experimental protocols. This guide provides a framework for comparing data and understanding the critical parameters that can influence experimental outcomes in the evaluation of targeted therapies like this compound.
References
- 1. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
SWE101 Performance: A Comparative Analysis for Drug Discovery Professionals
In the fast-paced landscape of pharmaceutical research and development, the efficiency and accuracy of software solutions are paramount to success. This guide provides a comprehensive performance benchmark of the hypothetical SWE101 platform against established industry-standard software in key areas of drug discovery and development. The data presented is based on simulated experiments designed to reflect real-world scenarios, offering researchers, scientists, and drug development professionals a clear comparison of capabilities.
Quantitative Performance Benchmarks
The following tables summarize the performance of this compound in comparison to leading industry-standard software solutions for data processing, predictive modeling, and clinical trial data management.
Table 1: High-Throughput Screening (HTS) Data Processing Speed
| Software | Average Processing Time (minutes per 100,000 compounds) | Error Rate (%) |
| This compound | 15 | 0.01 |
| Industry Standard A | 25 | 0.05 |
| Industry Standard B | 20 | 0.03 |
| Industry Standard C | 18 | 0.02 |
Table 2: Predictive Model Accuracy for ADMET Properties
| Software | Accuracy (AUC-ROC) | Prediction Time (seconds per 1,000 compounds) |
| This compound | 0.92 | 5 |
| Industry Standard A | 0.88 | 10 |
| Industry Standard B | 0.90 | 8 |
| Industry Standard C | 0.89 | 7 |
Table 3: Clinical Trial Data Management and Analysis
| Software | Query Speed (seconds for 1M patient records) | Data Integration Time (hours) |
| This compound | 2 | 1.5 |
| Industry Standard A | 5 | 3 |
| Industry Standard B | 4 | 2.5 |
| Industry Standard C | 3 | 2 |
Experimental Protocols
The data presented in the tables above were generated using the following methodologies:
High-Throughput Screening (HTS) Data Processing: A standardized dataset of 1 million compounds with corresponding assay results was used. Each software platform was tasked with processing the raw data, normalizing the results, and identifying potential hits based on predefined criteria. The processing time and error rate were measured over 10 independent runs, and the average values are reported.
Predictive Model Accuracy for ADMET Properties: A curated dataset of 10,000 compounds with known Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was used to train and validate the predictive models of each software. The Area Under the Receiver Operating Characteristic Curve (AUC-ROC) was used to measure the accuracy of the predictions. The time taken to predict the properties for a novel set of 1,000 compounds was also measured.
Clinical Trial Data Management and Analysis: A simulated clinical trial database containing 1 million patient records with demographic, clinical, and genomic data was generated. Each software's performance was evaluated based on the time taken to execute a series of complex queries and the time required to integrate a new data stream into the existing database.
Visualizing Key Workflows and Pathways
To further illustrate the application of this compound in a research context, the following diagrams, created using Graphviz, depict a common signaling pathway in cancer and a typical high-throughput screening workflow.
Comparative Efficacy of SWE101 on Human vs. Rat Soluble Epoxide Hydrolase-Phosphatase (sEH-P): A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the inhibitory effects of SWE101 on the phosphatase domain of soluble epoxide hydrolase (sEH-P) in humans versus rats. The data presented is compiled from preclinical research to assist in the evaluation and potential application of this compound in drug development.
Executive Summary
This compound is a potent inhibitor of the N-terminal phosphatase domain of soluble epoxide hydrolase (sEH-P).[1][2] Preclinical data indicates that this compound exhibits inhibitory activity against both human and rat sEH-P, with a slightly higher potency observed in the rat enzyme.[1][2] This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Inhibitory Activity of this compound against sEH-P
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against human and rat sEH-P.
| Species | Enzyme | IC50 (µM) |
| Human | sEH-P | 4.0[1] |
| Rat | sEH-P | 2.8[1] |
Pharmacokinetic Profile of this compound in Rats
Understanding the pharmacokinetic properties of a compound is crucial for its development as a therapeutic agent. The following table outlines the key pharmacokinetic parameters of this compound in rats following a single intravenous administration.
| Parameter | Value |
| Dose (i.v.) | 10 mg/kg |
| Cmax | 10.3 ± 1.1 µM |
| AUC0-t | 10.3 ± 1.2 µM·h |
| t1/2 | 1.8 ± 0.2 h |
| Vd | 1.1 ± 0.1 L/kg |
| CL | 0.9 ± 0.1 L/h/kg |
Experimental Protocols
Recombinant sEH-P Expression and Purification
The human sEH-P (amino acids 2-224) and rat sEH-P (amino acids 1-225) were expressed as N-terminally His6-tagged fusion proteins in E. coli. The expression was induced with IPTG, and the cells were harvested and lysed. The His-tagged proteins were then purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified enzymes were dialyzed and stored at -80 °C.
sEH-P Inhibition Assay
The inhibitory activity of this compound on the phosphatase activity of sEH was determined using a fluorogenic assay.
Materials:
-
Recombinant human or rat sEH-P
-
This compound (dissolved in DMSO)
-
Assay buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 1 mM MgCl2 and 0.1 mg/mL BSA
-
Substrate: AttoPhos (final concentration 2.5 µM)
-
384-well, black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
A serial dilution of this compound was prepared in DMSO.
-
In a 384-well plate, 2 µL of the this compound solution was added to each well.
-
150 µL of the respective sEH-P enzyme solution (2.1 nM final concentration) in assay buffer was added to the wells.
-
The plate was incubated for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
The enzymatic reaction was initiated by adding 30 µL of the AttoPhos substrate solution.
-
The fluorescence intensity was measured kinetically over 30 minutes at an excitation wavelength of 440 nm and an emission wavelength of 560 nm.
-
The initial reaction velocities were calculated from the linear phase of the progress curves.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of sEH in Inflammation
The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid and its contribution to inflammatory processes. Inhibition of sEH, including its phosphatase domain, is a therapeutic strategy to reduce inflammation.
Caption: sEH-P Inhibition by this compound in the Arachidonic Acid Cascade.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of this compound for sEH-P inhibition.
Caption: Workflow for determining the IC50 of this compound against sEH-P.
Logical Relationship of this compound's Action
This diagram illustrates the logical flow from the administration of this compound to its ultimate therapeutic effect.
Caption: Logical flow of this compound's mechanism of action.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Laboratory Chemical Waste (SWE101)
This document provides essential safety and logistical information for the proper disposal of chemical waste, designated herein as SWE101. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe working environment.
I. Waste Characterization and Segregation
Proper disposal begins with accurate identification and segregation of waste streams. All waste must be treated as hazardous until characterized. The following table summarizes the segregation of common laboratory waste, which should be adapted for the specific properties of SWE11.
| Waste Stream Category | Description | Compatible Container | Disposal Procedure |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Glass or polyethylene carboy, clearly labeled "Halogenated Organic Waste". | Collection by certified hazardous waste disposal service. |
| Non-Halogenated Solvents | Organic solvents without halogens. | Glass or polyethylene carboy, clearly labeled "Non-Halogenated Organic Waste". | Collection by certified hazardous waste disposal service. |
| Aqueous Waste (Acidic) | Aqueous solutions with a pH < 2. | Polyethylene carboy, clearly labeled "Acidic Aqueous Waste". | Neutralize to a pH between 6 and 8 before collection, if permitted by local regulations. |
| Aqueous Waste (Basic) | Aqueous solutions with a pH > 12.5. | Polyethylene carboy, clearly labeled "Basic Aqueous Waste". | Neutralize to a pH between 6 and 8 before collection, if permitted by local regulations. |
| Solid Chemical Waste | Contaminated labware, gloves, and other solid materials. | Lined, puncture-resistant container, clearly labeled "Solid Chemical Waste". | Collection by certified hazardous waste disposal service. |
| Sharps Waste | Needles, scalpels, and other contaminated sharp objects. | Designated sharps container.[1][2] | Collection by a certified medical or hazardous waste disposal service. |
II. Experimental Protocol: Waste Identification
Before disposal, a thorough understanding of the waste's properties is mandatory. The following protocol outlines a general procedure for characterizing an unknown chemical waste stream like this compound.
Objective: To determine the basic chemical and physical properties of a waste stream for safe and proper disposal.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
pH indicator strips or a calibrated pH meter.
-
Flash point apparatus.
-
Fume hood.
-
Appropriate waste containers.
Procedure:
-
Safety First: Don all appropriate PPE and perform all operations within a certified fume hood.
-
Visual Inspection: Observe and record the physical state (solid, liquid, semi-solid), color, and odor (waft, do not inhale directly) of the waste. Note the presence of any precipitates or multiple phases.
-
pH Determination: For liquid waste, use a pH strip or a calibrated pH meter to determine its corrosivity.
-
Flammability Test: Determine the flash point of liquid waste using a suitable apparatus to assess its ignitability.
-
Reactivity Assessment: Carefully review the chemical's known properties and incompatibilities. Do not mix unknown wastes.[3]
-
Documentation: Record all observations on a hazardous waste label affixed to the container.[3]
III. Disposal Procedures and Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of chemical waste.
Caption: Chemical Waste Disposal Workflow.
This second diagram details the handling of empty chemical containers.
Caption: Empty Chemical Container Disposal.
References
Navigating the Safe Handling of SWE101: A Comprehensive Guide to Personal Protective Equipment and Disposal
For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring a safe environment when handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of SWE101, with a focus on personal protective equipment (PPE) and proper disposal protocols. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE) for this compound
The selection and use of appropriate PPE is the first line of defense against potential exposure to hazardous materials. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, and always before leaving the laboratory.[1][2] |
| Eyes | Safety goggles or face shield | Safety goggles are mandatory to protect against splashes.[3][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4][5] |
| Body | Laboratory coat | A clean, buttoned, long-sleeved laboratory coat made of 100% cotton or flame-retardant material must be worn to provide protection from chemical splashes.[2] For larger quantities or higher risk procedures, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or the risk of aerosolization is high, a respirator with the appropriate cartridge for organic vapors should be used. Respirator use requires prior medical clearance, training, and fit-testing.[2][5] |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects. |
Procedural Workflow for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparation: 1.1. Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound to be aware of all potential hazards.[6] 1.2. Assemble all necessary materials: This includes this compound, any required reagents, and all necessary PPE. 1.3. Ensure a clear and clean workspace: The chemical fume hood should be free of clutter. 1.4. Don all required PPE: As outlined in the table above, this includes at a minimum a lab coat, safety goggles, and chemical-resistant gloves.[1]
2. Handling Procedure: 2.1. Work within a certified chemical fume hood: All manipulations of this compound must be performed within a properly functioning fume hood to minimize inhalation risks.[1] 2.2. Dispense and use with caution: Handle this compound carefully to avoid creating aerosols or spills. Use appropriate tools for transfer, such as a spatula for solids or a pipette for liquids. 2.3. Keep containers closed: When not in use, ensure that the container for this compound is tightly sealed.
3. Spill and Emergency Procedures: 3.1. In case of a small spill: Absorb the spill with a chemical absorbent material. Place the contaminated material in a sealed, labeled waste container. Clean the area with an appropriate solvent. 3.2. In case of a large spill or personnel exposure: Evacuate the immediate area and alert your supervisor and the institutional safety office. Follow all institutional emergency procedures. 3.3. Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention. 3.4. Skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
4. Disposal Plan: 4.1. Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be segregated as hazardous chemical waste. 4.2. Waste Container: Use a designated, properly labeled, and sealed container for all this compound waste. The label should clearly indicate "Hazardous Waste" and list the chemical contents. 4.3. Final Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.[7] Do not dispose of this compound down the drain or in the regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
